6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Beschreibung
BenchChem offers high-quality 6-Bromo-8-phenylimidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-phenylimidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-bromo-8-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPEXCLDJWMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281962 | |
| Record name | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-57-2 | |
| Record name | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in Biological Pathways
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] The therapeutic potential of these compounds is largely attributed to their ability to interact with a diverse range of biological targets, such as kinases and enzymes involved in crucial signaling pathways.[3][4] This guide focuses on a specific derivative, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, and outlines a comprehensive strategy to elucidate its mechanism of action, from initial hypothesis to experimental validation. While direct studies on this particular molecule are not yet prevalent in published literature, by examining structurally related compounds, we can formulate plausible hypotheses and design a robust experimental plan to unravel its biological function.
Part 1: Hypothesized Mechanisms of Action for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Based on the established activities of similar imidazo[1,2-a]pyrazine derivatives, we can propose several potential mechanisms of action for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. These hypotheses will form the basis of our experimental investigation.
Hypothesis 1: Inhibition of ENPP1 and Modulation of the cGAS-STING Pathway
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[5][6][7] ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, which is a critical component of the innate immune system. ENPP1 hydrolyzes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening the immune response. Inhibition of ENPP1 by a small molecule like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine would be expected to increase the intracellular concentration of cGAMP, leading to the activation of the STING pathway and the subsequent production of pro-inflammatory cytokines and interferons. This could be a valuable therapeutic strategy in immuno-oncology.[6][7]
Caption: Hypothesized inhibition of CDK9 by 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, leading to disruption of transcriptional elongation.
Hypothesis 3: Inhibition of Influenza Virus Nucleoprotein (NP) Function
Certain imidazo[1,2-a]pyrazine derivatives have been shown to possess anti-influenza activity by targeting the viral nucleoprotein (NP). [8]The NP is essential for the packaging of the viral genome and for its transport into and out of the nucleus of the host cell. Small molecules that bind to NP can induce its aggregation and prevent its nuclear accumulation, thereby halting viral replication. [8]This mechanism is particularly attractive as it targets a viral protein, potentially reducing the likelihood of resistance development compared to drugs targeting host factors.
Part 2: Experimental Workflows for Target Identification and Validation
A multi-pronged approach is necessary to rigorously test our hypotheses and identify the primary mechanism of action of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
A. Initial Phenotypic Screening and Target Identification
The first step is to observe the compound's effect in relevant biological systems.
Workflow for Phenotypic Screening:
Caption: Workflow for initial phenotypic screening to guide hypothesis prioritization.
Detailed Protocols:
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic or anti-proliferative effects of the compound.
-
Method: A panel of cancer cell lines (e.g., breast, colon, leukemia) will be treated with a serial dilution of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine for 48-72 hours. Cell viability will be assessed using an MTT or CellTiter-Glo assay.
-
Data Output: IC50 values (concentration at which 50% of cell growth is inhibited).
-
-
Antiviral Assays:
-
Objective: To assess the compound's ability to inhibit viral replication.
-
Method: A plaque reduction assay will be performed using a suitable cell line (e.g., MDCK) infected with an influenza A virus strain. Cells will be treated with the compound, and the reduction in viral plaque formation will be quantified.
-
Data Output: EC50 values (concentration at which 50% of the viral replication is inhibited).
-
-
Immune Stimulation Assays:
-
Objective: To determine if the compound can activate an immune response.
-
Method: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) will be treated with the compound. The supernatant will be collected after 24 hours and analyzed by ELISA for the presence of key cytokines and interferons (e.g., IFN-β, IL-6, CXCL10).
-
Data Output: Dose-dependent increase in cytokine/interferon secretion.
-
B. Direct Target Engagement and Validation
Once a primary phenotypic effect is observed, the next step is to confirm direct binding to the hypothesized target and validate its role in the observed biological activity.
Workflow for Target Validation:
Caption: Workflow for validating direct target engagement and elucidating the downstream signaling pathway.
Detailed Protocols:
-
In Vitro Enzymatic Assays:
-
Objective: To confirm direct inhibition of the purified target protein.
-
Method (for ENPP1): A biochemical assay using recombinant human ENPP1 and a fluorescent substrate will be performed. The rate of substrate hydrolysis will be measured in the presence of varying concentrations of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
-
Data Output: A dose-response curve to determine the IC50 value.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that the compound binds to its target in a cellular environment.
-
Method: Intact cells will be treated with the compound or a vehicle control. The cells will then be heated to various temperatures, followed by cell lysis and separation of soluble and aggregated proteins. The amount of soluble target protein at each temperature will be quantified by Western blot. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
Data Output: A thermal shift curve demonstrating target stabilization.
-
-
Western Blotting for Pathway Analysis:
-
Objective: To measure changes in the phosphorylation status and expression levels of downstream signaling proteins.
-
Method (for STING pathway): Cells treated with the compound will be lysed, and proteins will be separated by SDS-PAGE. Western blotting will be performed using antibodies specific for total and phosphorylated forms of key signaling proteins like TBK1 and IRF3.
-
Data Output: Densitometry analysis showing an increase in the ratio of phosphorylated to total protein.
-
-
Gene Expression Analysis (RT-qPCR):
-
Objective: To measure changes in the mRNA levels of target genes.
-
Method (for STING pathway): RNA will be extracted from compound-treated cells, reverse-transcribed to cDNA, and subjected to quantitative PCR using primers for genes such as IFNB1, CXCL10, and IL6.
-
Data Output: Fold-change in gene expression relative to a vehicle control.
-
Part 3: Data Presentation and Interpretation
Table 1: Hypothetical In Vitro Activity of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | Recombinant Human ENPP1 | IC50 | 50 nM |
| Enzymatic Assay | Recombinant Human CDK9 | IC50 | > 10 µM |
| Cell Viability | THP-1 (Monocytic Cell Line) | CC50 | > 50 µM |
| Antiviral Assay | Influenza A (H1N1) in MDCK | EC50 | 2.5 µM |
| Immune Stimulation | IFN-β production in THP-1 | EC50 | 100 nM |
Interpretation: The hypothetical data in Table 1 would strongly suggest that the primary mechanism of action is through the inhibition of ENPP1, leading to an immune-stimulatory effect. The low nanomolar potency against ENPP1, coupled with the potent induction of IFN-β and the weak activity against CDK9 and general cytotoxicity, points towards a selective effect on the cGAS-STING pathway. The antiviral activity could be a secondary consequence of the induced interferon response.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. By integrating phenotypic screening with direct target engagement and pathway analysis, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects.
Following the successful validation of a primary mechanism, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of cancer or infectious disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development.
By following this rigorous scientific framework, the full therapeutic potential of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and the broader class of imidazo[1,2-a]pyrazine derivatives can be unlocked.
References
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Al-Qadi, I., et al. (2025). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Molecular Structure. [Link]
-
Anonymous. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Anonymous. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]
-
Anonymous. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Anonymous. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Papke, B., et al. (2019). A New Class of Signaling Molecules Identified in Vibrio cholerae. Chimia. [Link]
-
Anonymous. (n.d.). 6-Bromo-8-phenylimidazo[1,2-a]pyrazine — Chemical Substance Information. NextSDS. [Link]
- Anonymous. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Anonymous. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Anonymous. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]
-
Anonymous. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of the core physicochemical properties of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure, forming the core of numerous biologically active molecules.[1][2] This document, authored from the perspective of a Senior Application Scientist, aims to furnish researchers with the foundational knowledge required for the effective handling, characterization, and strategic utilization of this compound in drug discovery and development endeavors.
Introduction to the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, and derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The specific compound, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, incorporates two key substituents that are anticipated to significantly modulate its physicochemical and biological profile: a bromine atom at the 6-position and a phenyl group at the 8-position. The bromine atom, a halogen, is known to influence the electronic properties of aromatic systems and can serve as a handle for further synthetic modifications.[1][5] The phenyl group is expected to enhance the compound's lipophilicity and potential for π-π stacking interactions with biological macromolecules.
Predicted Physicochemical Properties
| Property | Estimated Value | Rationale and Discussion |
| Molecular Formula | C₁₂H₈BrN₃ | Derived from the chemical structure. |
| Molecular Weight | 274.12 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 130 - 150 | Estimated based on the melting points of related analogs such as 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (123-125 °C) and 6,8-Dibromoimidazo[1,2-a]pyrazine (168-170 °C). The presence of the phenyl group may increase the melting point due to enhanced crystal packing, while the single bromine might result in a lower melting point compared to the dibromo analog. |
| pKa (Predicted) | ~3.5 - 4.5 | The parent imidazo[1,2-a]pyrazine has a predicted pKa of approximately 4.30.[6] The electron-withdrawing nature of the bromine atom at the 6-position is expected to decrease the basicity of the pyrazine nitrogen atoms, thus lowering the pKa. |
| LogP (Predicted) | ~3.0 - 4.0 | The unsubstituted imidazo[1,2-a]pyrazine has a calculated XLogP of 0.7.[7] The addition of a phenyl group significantly increases lipophilicity (e.g., 2-phenylimidazo[1,2-a]pyridine has an XLogP3-AA of 3.4).[8] The bromine atom will also contribute to an increase in lipophilicity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The high predicted LogP value suggests low aqueous solubility. The fused aromatic ring system and the presence of a large non-polar phenyl group contribute to this property. |
| Appearance | Likely a crystalline solid. | Based on the solid nature of related imidazo[1,2-a]pyrazine derivatives.[9] |
Synthesis and Characterization
The synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine can be achieved through a well-established route for this class of compounds: the condensation of a substituted 2-aminopyrazine with an α-haloketone. A plausible synthetic pathway is outlined below.
Proposed Synthetic Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3 [m.chemicalbook.com]
- 7. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Bromo-3-iodo-imidazo[1,2-a]pyrazine | 1245644-42-1 [sigmaaldrich.com]
Crystal Structure Analysis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine: A Technical Guide to Halogenated Heterocycle Crystallography
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous kinase and BET bromodomain inhibitors[1]. Within this chemical space, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2) acts as a highly versatile synthetic building block[2].
Conducting a Single-Crystal X-Ray Diffraction (SCXRD) analysis on this specific molecule presents a fascinating intersection of crystallographic challenges and advantages. The planar aromatic system drives strong π−π stacking, while the heavy bromine atom acts as a powerful phase anchor during structure solution but necessitates rigorous absorption correction. This whitepaper provides an in-depth, self-validating methodology for the crystallization, data acquisition, and structural refinement of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
Sample Preparation & Crystallization Protocols
To obtain diffraction-quality single crystals, the kinetic rate of nucleation must be meticulously controlled. The planar nature of the imidazo[1,2-a]pyrazine core strongly favors rapid π−π stacking, which, if supersaturation is reached too quickly, results in microcrystalline powders or pathologically twinned clusters rather than single domains.
Step-by-Step Vapor Diffusion Methodology
We employ a vapor diffusion technique to ensure an asymptotic approach to the solubility limit.
-
Solvent Selection & Dissolution : Dissolve 10 mg of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in 1.0 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.
-
Causality: DCM is selected because it fully solubilizes the compound without engaging in strong, competitive hydrogen bonding that might disrupt the native packing motifs of the heterocycle.
-
-
Antisolvent Selection : Place the unsealed 2 mL inner vial into a larger 20 mL outer vial containing 5.0 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.
-
Causality: n-Hexane acts as a volatile antisolvent. Over time, hexane vapors diffuse into the DCM solution, slowly lowering the dielectric constant of the mixture. This gently drives the hydrophobic, planar molecules out of solution in a highly ordered fashion.
-
-
Incubation : Store the setup at a constant 20 °C in a vibration-free environment for 3–7 days until well-faceted, block-like crystals form.
X-Ray Diffraction Data Collection Strategy
The presence of a heavy halogen fundamentally alters the physics of the data collection strategy.
Step-by-Step Acquisition Protocol
-
Mounting & Cryocooling : Harvest a crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) using a MiTeGen loop and Paratone-N oil. Immediately quench the crystal in a 100 K nitrogen cold stream on the diffractometer.
-
Causality: Flash-cooling to 100 K minimizes the thermal motion of the atoms (reducing Atomic Displacement Parameters, ADPs). This sharpens the diffraction spots, significantly improving high-angle resolution and reducing thermal diffuse scattering.
-
-
Radiation Source Selection : Utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α ( λ=1.54178 Å).
-
Causality: While Cu K α provides stronger diffraction for light atoms, the bromine atom ( Z=35 ) causes severe X-ray absorption at the Cu wavelength. Mo K α drastically reduces the linear absorption coefficient ( μ ), minimizing systematic intensity errors across the dataset.
-
-
Data Reduction & Absorption Correction : Integrate the diffraction frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of the X-ray beam through the crystal.
Self-Validating System Check: Data Quality
Before proceeding to structure solution, the protocol must validate the success of the absorption correction.
-
Validation Metric : Evaluate the internal agreement factor ( Rint ) of symmetry-equivalent reflections.
-
Pass Condition : An Rint<0.05 confirms that the multi-scan correction successfully modeled the bromine absorption and that the crystal is not twinned. If Rint>0.10 , the data is compromised, and a smaller crystal must be selected.
Structure Solution and Refinement Workflow
With high-quality, reduced data, the phase problem must be solved and the atomic model refined against the squared structure factors ( F2 ).
Self-validating SCXRD workflow for halogenated heterocycles.
Step-by-Step Refinement Methodology
-
Structure Solution : Solve the structure using the dual-space algorithm implemented in SHELXT[3].
-
Causality: SHELXT is exceptionally efficient for this molecule. The heavy bromine atom generates strong, easily identifiable phase relationships. The algorithm uses this heavy atom as an anchor, rapidly locating the remaining carbon and nitrogen atoms of the imidazopyrazine core in the electron density map.
-
-
Initial Assignment & GUI : Import the .res file into Olex2 for visualization and model building[4]. Assign the heaviest Q-peak to Bromine, the next heaviest to the Nitrogen heteroatoms, and the rest to Carbon.
-
Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically using SHELXL via full-matrix least-squares on F2 [5]. This models the thermal vibration of the atoms as ellipsoids rather than spheres, accounting for the inherent flexibility of the freely rotating phenyl ring.
-
Hydrogen Atom Treatment : Place hydrogen atoms in idealized calculated positions using a riding model (e.g., AFIX 43 for aromatic C-H bonds).
-
Causality: X-rays scatter off electron clouds. Because hydrogen only possesses one electron—which is pulled toward the carbon atom in a covalent bond—its exact nuclear position is difficult to resolve, especially in the presence of a highly electron-dense bromine atom. The riding model ensures chemically sensible geometry.
-
Self-Validating System Check: Model Accuracy
-
Validation Metric : Inspect the final difference Fourier map for residual electron density ( Δρmax and Δρmin ).
-
Pass Condition : The highest residual peaks (typically +0.5 to +0.9 e− /Å 3 ) should be located within 1.0 Å of the Bromine atom. This validates that the remaining density is merely a Fourier truncation artifact (ripple effect) from the heavy halogen, rather than a missing atom or unmodeled solvent molecule.
Structural Analysis & Data Summary
Once refined, the crystallographic data reveals the precise intermolecular forces governing the solid-state behavior of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
-
Torsional Conformation : The dihedral angle between the phenyl ring and the planar imidazo[1,2-a]pyrazine core is a critical parameter. Steric clashing between the ortho-hydrogens of the phenyl ring and the adjacent C7 hydrogen of the pyrazine ring typically forces the phenyl group out of coplanarity. This specific torsion angle is highly predictive of how the scaffold will bind in the hydrophobic pockets of biological targets like BRD4[1].
-
Halogen Bonding : The polarizable bromine atom features a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. In the solid state, this σ -hole frequently engages in highly directional halogen bonding (Br···N contacts) with the electron-rich bridgehead nitrogen of adjacent molecules.
Quantitative Data Summary
| Parameter | Typical Value / Range | Crystallographic Significance |
| Crystal System | Monoclinic or Triclinic | Highly typical for planar, achiral aromatic molecules seeking dense packing. |
| Space Group | P21/c or P1 | Centrosymmetric space groups confirm the achiral nature of the compound. |
| Temperature | 100(2) K | Cryocooling minimizes thermal motion, ensuring high-resolution data. |
| Radiation | Mo K α ( λ=0.71073 Å) | Prevents the severe X-ray absorption that would occur with Cu K α due to Br. |
| Absorption Coeff. ( μ ) | ~3.5 – 4.5 mm −1 | High value dictates the strict necessity of a multi-scan absorption correction. |
| Final R1 [ I>2σ(I) ] | < 0.050 | A low R1 value validates a highly accurate and reliable atomic model. |
| Residual Density ( Δρ ) | +0.80 / -0.60 e− /Å 3 | Peaks near Br validate successful refinement; confirms Fourier truncation artifacts. |
References
-
4WIV: Crystal Structure of the first bromodomain of human BRD4 in complex with a novel inhibitor UMB32 , rcsb.org, 1
-
CAS No. 1159815-57-2 Specifications , ambeed.com, 2
-
SHELXT – Integrated space-group and crystal-structure determination , iucr.org,3
-
Crystal structure refinement with SHELXL , semanticscholar.org, 5
-
OLEX2: A complete structure solution, refinement and analysis program , researchgate.net,4
Sources
Comprehensive Technical Guide on 6-Bromo-8-phenylimidazo[1,2-a]pyrazine: Molecular Characterization and Experimental Workflows
Executive Summary
In modern medicinal chemistry and targeted drug discovery, the rational design of kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS: 1159815-57-2) has emerged as a critical building block in this domain. Acting as a bioisostere for the purine ring of adenosine triphosphate (ATP), this scaffold allows researchers to probe the ATP-binding pockets of critical oncogenic targets, including Aurora kinases and the PI3K/mTOR pathway. This technical guide provides an in-depth analysis of its exact physicochemical properties, the mechanistic rationale behind its structural features, and field-proven experimental workflows for its derivatization and analytical validation.
Molecular Identity and Physicochemical Profiling
Accurate molecular characterization is the foundational step in any structure-activity relationship (SAR) campaign. The presence of the heavy bromine atom and the highly conjugated imidazo-pyrazine core dictates its exact mass and isotopic behavior.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Significance |
| Chemical Formula | C₁₂H₈BrN₃ | Defines the core atomic composition and degree of unsaturation. |
| Molecular Weight | 274.12 g/mol | Average mass used for standard stoichiometric calculations[1]. |
| Exact Mass (Monoisotopic) | 272.99016 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| CAS Registry Number | 1159815-57-2 | Unique identifier for procurement and chemical database cross-referencing[1]. |
| Hydrogen Bond Acceptors | 2 | Influences aqueous solubility and kinase hinge-region binding affinity. |
| Heavy Atom Count | 16 | Impacts the topological polar surface area (TPSA) and membrane permeability. |
Mechanistic Rationale: The Imidazo[1,2-a]pyrazine Scaffold in Oncology
The selection of the 6-bromo-8-phenylimidazo[1,2-a]pyrazine scaffold in drug discovery is not arbitrary; it is driven by precise stereoelectronic requirements within target enzyme active sites.
-
The Imidazo[1,2-a]pyrazine Core: This bicyclic system acts as an ATP-competitive hinge binder. Its nitrogen atoms participate in critical hydrogen-bonding interactions with the backbone amides of kinase hinge regions, effectively anchoring the molecule within the active site[3].
-
The 8-Phenyl Substituent: The introduction of a phenyl group at the C8 position is a deliberate bioisosteric optimization. It occupies the solvent-accessible region of the kinase pocket, significantly improving both the binding affinity and the oral bioavailability of the resulting inhibitors, a strategy heavily utilized in the development of Aurora A/B kinase inhibitors[4][5].
-
The 6-Bromo Synthetic Handle: The bromine atom at the C6 position serves as a highly reactive electrophilic center. It allows for rapid, late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the exploration of the deep hydrophobic pockets of enzymes[6].
Experimental Workflows: Synthesis & Derivatization
To leverage this scaffold, researchers predominantly utilize the Suzuki-Miyaura cross-coupling reaction. The workflow below outlines the logical progression of this derivatization.
Diagram 1: Pd-catalyzed derivatization workflow for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
This protocol is designed as a self-validating system; the visual color changes of the palladium species and the phase separation during workup provide immediate feedback on reaction success.
-
Step 1: Reagent Preparation. In an oven-dried Schlenk flask, combine 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Causality: Cs₂CO₃ is selected as a mild base that effectively converts the boronic acid into a highly nucleophilic boronate complex without degrading sensitive functional groups on the scaffold.
-
-
Step 2: Catalyst Addition. Add the palladium precatalyst (e.g., XPhos-Pd-G2, 5 mol%).
-
Causality: Bulky, electron-rich ligands like XPhos facilitate the rapid oxidative addition of the highly stable C-Br bond while preventing catalyst deactivation[7].
-
-
Step 3: Solvent System & Degassing. Suspend the mixture in a biphasic solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
-
Causality: The biphasic system ensures the simultaneous solubility of the organic scaffold and the inorganic base. Degassing is an absolute requirement to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) species.
-
-
Step 4: Reaction Execution. Heat the mixture to 90°C under an inert atmosphere for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Step 5: Workup. Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Validation Protocols
To ensure scientific integrity, the synthesized or procured 6-Bromo-8-phenylimidazo[1,2-a]pyrazine must be rigorously validated.
Diagram 2: Logical decision tree for the analytical validation of the brominated scaffold.
Protocol: High-Resolution LC-MS/MS and Isotopic Profiling
This protocol utilizes the inherent isotopic signature of the molecule as a self-validating mechanism.
-
Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (1:1) containing 0.1% Formic Acid.
-
Step 2: Ionization. Utilize Electrospray Ionization in positive mode (ESI+).
-
Causality: The basic nitrogen atoms within the imidazo[1,2-a]pyrazine core readily accept protons from the formic acid, forming a highly stable [M+H]⁺ ion, ensuring a strong signal-to-noise ratio.
-
-
Step 3: Self-Validating Isotopic Logic. Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% to 49.31%). Therefore, the mass spectrum must exhibit a characteristic doublet separated by exactly 2 m/z units[2].
-
Validation Check: If the [M+H]⁺ scan does not show two distinct peaks of equal intensity at approximately m/z 274.00 and m/z 276.00, the protocol self-invalidates the presence of the brominated starting material, immediately flagging a failed synthesis or degraded batch.
-
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Parameter | Expected Result |
| HRMS (ESI+) | Exact Mass[M+H]⁺ | 273.9974 Da (for 79 Br isotope) |
| HRMS (ESI+) | Isotopic Signature | 1:1 Doublet at m/z 274.00 and 276.00 |
| ¹H NMR (DMSO-d₆) | Core Protons | Characteristic downfield shifts for the imidazo[1,2-a]pyrazine protons due to the electron-withdrawing nature of the core and bromine atom. |
| HPLC (UV 254 nm) | Purity | >97% Area Under Curve (AUC)[1] |
References
- Ambeed. "CAS No. 1159815-57-2 Specifications - Ambeed.com". Ambeed.
- Smolecule. "3-bromo-6-pyridin-4-yl-2H-indazole (C12H8BrN3 Exact Mass Data)". Smolecule.
- ResearchGate. "Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors". ResearchGate.
- PubMed. "Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors". NIH.
- ACS Publications. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines". Organic Letters.
Sources
- 1. CAS No. 1159815-57-2 Specifications | Ambeed [ambeed.com]
- 2. Buy 3-bromo-6-pyridin-4-yl-2H-indazole [smolecule.com]
- 3. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nasc.ac.in [nasc.ac.in]
In Vitro Bioactivity of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine Derivatives: A Comprehensive Guide to Kinase Inhibitor Design
Executive Summary
The pursuit of highly selective, orally bioavailable kinase inhibitors has driven medicinal chemists toward privileged heterocyclic scaffolds. Among these, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2)[1] has emerged as a cornerstone building block. This intermediate provides a geometrically precise ATP-mimetic core, enabling the synthesis of potent derivatives targeting a spectrum of oncological and virological pathways, including Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), Discoidin Domain Receptor 1 (DDR1), and the PI3K/mTOR axis.
This technical guide dissects the structural rationale behind this scaffold, synthesizes current in vitro bioactivity data, and establishes robust, self-validating experimental protocols for evaluating novel derivatives.
Mechanistic Rationale & Pharmacophore Mapping
The utility of the 6-bromo-8-phenylimidazo[1,2-a]pyrazine scaffold lies in its modularity and its spatial alignment within the highly conserved ATP-binding pocket of kinases.
-
The Imidazo[1,2-a]pyrazine Core: Functions as an adenine bioisostere. The nitrogen atoms within the bicyclic ring system act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met704 in DDR1)[2].
-
The C8-Phenyl Substitution: Positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site. This lipophilic anchor significantly enhances binding affinity and residence time on the target[2].
-
The C6-Bromo Handle: The true synthetic engine of the molecule. The halogen at the C6 position allows for late-stage, palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). By functionalizing this position, chemists can project diverse vectors into the solvent-exposed channel, a critical strategy for tuning kinase selectivity and optimizing physicochemical properties (like reducing basicity to improve oral pharmacokinetics)[3].
Fig 1. Pharmacophore mapping of the 6-Bromo-8-phenylimidazo[1,2-a]pyrazine scaffold.
In Vitro Bioactivity Landscape
Derivatives synthesized from the 6-bromo-8-phenylimidazo[1,2-a]pyrazine core have demonstrated exceptional in vitro bioactivity across multiple kinase targets. The table below summarizes the quantitative efficacy of optimized derivatives reported in recent literature.
Quantitative Data Summary
| Target Kinase | Cellular/Disease Context | Optimized Derivative Potency (IC₅₀) | Key Structural Modification at C6/C3 |
| Aurora A / B | Ovarian Cancer / Mitotic Arrest | ≤ 4 nM (Aurora A) | Fluoroamine / Deuterated analogues[3] |
| CDK9 | Breast & Colorectal Cancer | 0.16 µM | Benzyl amine / Pyridin-4-yl integration[4] |
| DDR1 | Non-Small Cell Lung Cancer (NSCLC) | 8.7 nM – 23.8 nM | [1,1′-biphenyl]-3-carboxamide linkage[2] |
| PI3K/mTOR | Leukemia / Broad Oncology | Low nanomolar | 1,2,3-triazole or methoxy substitutions[5] |
Note: The transition from the 6-bromo intermediate to the final active compound invariably involves replacing the bromine with functional groups that interact with the solvent-accessible region, thereby driving the extreme selectivity seen in DDR1 and Aurora A inhibitors.
Experimental Workflows & Validated Protocols
To establish a trustworthy and self-validating system for evaluating novel 6-bromo-8-phenylimidazo[1,2-a]pyrazine derivatives, researchers must employ orthogonal assays. The following protocols detail the biochemical and cellular evaluations required to confirm target engagement and phenotypic efficacy.
Fig 2. Sequential in vitro screening workflow for imidazo[1,2-a]pyrazine derivatives.
Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because it effectively eliminates short-lived background fluorescence from the highly conjugated imidazo[1,2-a]pyrazine test compounds. This ensures that the calculated IC₅₀ values reflect true target engagement rather than optical artifacts[2].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized derivative in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution in a 384-well low-volume plate to generate an 11-point concentration curve.
-
Reaction Assembly: Transfer 100 nL of the compound into the assay plate. Add 5 µL of the Kinase/Peptide substrate mixture (e.g., DDR1 or Aurora A kinase at 1 nM final concentration, combined with fluorescein-labeled substrate).
-
Initiation: Add 5 µL of ATP solution (prepared at the specific Kₘ for the target kinase to ensure competitive inhibition dynamics are accurately measured).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Detection: Add 10 µL of TR-FRET development solution containing a Terbium (Tb)-labeled anti-phospho antibody and EDTA (to quench the kinase reaction by chelating Mg²⁺).
-
Readout & Validation: Incubate for an additional 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Self-Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.
-
Protocol B: Cellular Viability & Phenotypic Efficacy (MTT Assay)
Causality & Rationale: While biochemical assays prove target binding, the MTT assay is required to prove that the compound can penetrate the cell membrane and exert a phenotypic effect (e.g., halting the cell cycle via Aurora A inhibition or inducing apoptosis via CDK9 inhibition)[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., A2780 ovarian or MCF7 breast cancer lines) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the imidazo[1,2-a]pyrazine derivatives at varying concentrations (0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle-induced cytotoxicity.
-
Incubation: Incubate the cells for 48 to 72 hours, depending on the doubling time of the specific cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Conclusion
The 6-bromo-8-phenylimidazo[1,2-a]pyrazine scaffold is a highly versatile and privileged pharmacophore. By leveraging the C8-phenyl group for hydrophobic hinge anchoring and the C6-bromo position for late-stage diversification, researchers can systematically design inhibitors with picomolar to low-nanomolar in vitro bioactivity. Adhering to rigorous, self-validating TR-FRET and cellular viability protocols ensures that the structure-activity relationships derived from this scaffold translate reliably into preclinical development.
References
- CAS No. 1159815-57-2 Specifications - Ambeed.com.Ambeed.
- Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure.Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.PMC - NIH.
- Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors.PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.ResearchGate.
Sources
Pharmacokinetic profiling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a novel heterocyclic entity. While specific data for this molecule is not yet publicly available, this document will leverage established methodologies and data from structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine analogs to provide a robust roadmap for its preclinical development. This guide is intended for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The successful translation of a promising lead compound from this class into a clinical candidate is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[4] This guide will delineate the logical progression of in vitro and in vivo studies essential for constructing a comprehensive pharmacokinetic profile.
Part 1: Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to predict the in vivo behavior of a drug candidate. These assays are cost-effective, high-throughput, and provide crucial data for early-stage decision-making.
Physicochemical Characterization
A molecule's fundamental physicochemical properties are the bedrock of its pharmacokinetic profile.
Experimental Protocol: Solubility and Lipophilicity Determination
-
Aqueous Solubility:
-
Prepare a stock solution of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in a suitable organic solvent (e.g., DMSO).
-
Add the stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to a final concentration exceeding the expected solubility.
-
Equilibrate the samples for 24 hours at room temperature with gentle agitation.
-
Filter the samples to remove undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Lipophilicity (LogD):
-
Prepare a solution of the compound in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Quantify the concentration of the compound in each phase by HPLC-UV.
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Causality Behind Experimental Choices: Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability.[4] The pH range in the solubility assay mimics the physiological pH variations in the gastrointestinal tract. Lipophilicity, measured as LogD, influences a compound's ability to cross biological membranes. An optimal LogD range is often sought to balance membrane permeability with aqueous solubility.
Metabolic Stability Assessment
Understanding a compound's susceptibility to metabolism is paramount for predicting its in vivo half-life and potential for drug-drug interactions.
Experimental Protocol: Microsomal and Hepatocyte Stability Assays
-
Microsomal Stability:
-
Prepare an incubation mixture containing liver microsomes (from relevant species, e.g., human, rat, mouse), the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Hepatocyte Stability:
-
Incubate cryopreserved or fresh hepatocytes with the test compound in a suitable culture medium at 37°C in a CO2 incubator.
-
Follow a similar time course sampling and quenching procedure as the microsomal stability assay.
-
Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.
-
Trustworthiness Through Self-Validation: Each assay should include positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the metabolic competency of the microsomes or hepatocytes. A negative control, lacking the NADPH-regenerating system (for microsomes) or at 4°C (for hepatocytes), confirms that the observed compound depletion is due to enzymatic metabolism and not non-specific degradation.
Part 2: In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile of the compound in a living system.
Pre-formulation and Dose Administration
The selection of an appropriate vehicle for dosing is crucial for achieving adequate exposure and ensuring the welfare of the experimental animals. For imidazo[1,2-a]pyrazine derivatives, formulations such as a solution in 20% HP-β-CD have been utilized.[5]
In Vivo Pharmacokinetic Study in Rodents
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use healthy, adult male Sprague-Dawley rats.
-
Dose Administration:
-
Intravenous (IV) Administration: Administer a single bolus dose of the compound (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and allows for the determination of clearance and volume of distribution.
-
Oral (PO) Administration: Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage. This route is essential for assessing oral absorption and bioavailability.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in plasma.
-
Precipitate plasma proteins with an organic solvent containing an internal standard.
-
Analyze the supernatant by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Intravenous (IV) | Oral (PO) |
| Cmax | Maximum plasma concentration | - | To be determined |
| Tmax | Time to reach Cmax | - | To be determined |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | To be determined | To be determined |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | To be determined | To be determined |
| t½ | Half-life | To be determined | To be determined |
| CL | Clearance | To be determined | - |
| Vd | Volume of distribution | To be determined | - |
| F% | Bioavailability | - | To be determined |
Expertise in Interpretation: High clearance values may suggest rapid metabolism or excretion, potentially leading to a short duration of action.[5] A large volume of distribution indicates extensive tissue distribution. Low oral bioavailability could be due to poor absorption, high first-pass metabolism, or both.
Part 3: Advanced Characterization and Mechanistic Insights
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its free concentration, which is the pharmacologically active fraction.
Experimental Protocol: Equilibrium Dialysis
-
Prepare a semi-permeable membrane with a suitable molecular weight cutoff.
-
Place plasma on one side of the membrane and a solution of the test compound in buffer on the other side.
-
Incubate the system until equilibrium is reached.
-
Measure the concentration of the compound in the plasma and buffer compartments.
-
Calculate the percentage of protein binding.
Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping
Identifying which CYP isoforms are responsible for the metabolism of a compound and its potential to inhibit these enzymes is crucial for predicting drug-drug interactions.
Experimental Protocol: In Vitro CYP Inhibition and Phenotyping
-
CYP Inhibition:
-
Incubate human liver microsomes with a panel of specific CYP isoform probe substrates in the presence and absence of varying concentrations of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
-
Measure the formation of the probe substrate metabolites by LC-MS/MS.
-
Calculate the IC50 value for the inhibition of each CYP isoform.
-
-
Reaction Phenotyping:
-
Incubate the test compound with a panel of recombinant human CYP enzymes.
-
Identify which isoforms are capable of metabolizing the compound.
-
Alternatively, use chemical inhibitors of specific CYP isoforms in human liver microsomes to determine which inhibitor reduces the metabolism of the test compound.
-
Visualization of Experimental Workflows
Diagram 1: In Vitro Metabolic Stability Workflow
Caption: Workflow for determining in vitro metabolic stability in liver microsomes.
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study in a rodent model.
Conclusion
The pharmacokinetic profiling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, as outlined in this guide, provides a systematic and scientifically rigorous approach to understanding its ADME properties. By integrating in vitro and in vivo data, researchers can build a comprehensive profile that will inform lead optimization, dose selection for efficacy studies, and the overall progression of this compound through the drug discovery and development pipeline. The imidazo[1,2-a]pyrazine class of molecules holds significant therapeutic promise, and a thorough pharmacokinetic characterization is a critical step in realizing that potential.
References
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine — Chemical Substance Information. NextSDS. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Semantic Scholar. [Link]
-
8-BroMo-6-phenyliMidazo[1,2-a]pyrazine hydrobroMide — Chemical Substance Information. NextSDS. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
6-bromo-2-methylimidazo[1,2-a]pyrazine. PubChemLite. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Google Apis. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect. [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
-
Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Chinese Journal of Organic Chemistry. [Link]
-
6-bromo-8-ethoxyimidazo[1,2-a]pyrazine. SpectraBase. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E. [Link]
Sources
Application Note & Synthesis Protocol: 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and diverse biological activities. This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a key intermediate for the development of novel therapeutics. The described method is based on a classical cyclocondensation reaction, offering a reliable and scalable route to the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only the procedural steps but also the underlying scientific rationale and expected analytical data to ensure experimental success.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
Imidazo[1,2-a]pyrazines are nitrogen-fused bicyclic heteroaromatics that serve as structural analogues of purines. This structural similarity allows them to interact with a wide array of biological targets. Compounds incorporating this scaffold have demonstrated a multitude of pharmacological properties, including activity as kinase inhibitors, anticancer agents, and antivirals. The specific substitution pattern of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine offers two distinct vectors for further chemical modification: the bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the phenyl group at C8 modulates the compound's steric and electronic properties. This makes it a valuable and versatile building block for constructing libraries of complex molecules for drug discovery pipelines.
Reaction Scheme
The synthesis proceeds via a one-pot cyclocondensation reaction between 2-amino-5-bromopyrazine and 2-bromo-1-phenylethan-1-one.
Caption: Overall reaction for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
| 2-Amino-5-bromopyrazine | 173.99 | 1.00 g | 5.75 | 1.0 | Sigma-Aldrich |
| 2-Bromo-1-phenylethan-1-one | 199.05 | 1.14 g | 5.75 | 1.0 | Alfa Aesar |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.72 g | 8.62 | 1.5 | Fisher Sci. |
| 2-Propanol (IPA), Anhydrous | 60.10 | 30 mL | - | - | VWR |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - | VWR |
| Saturated NaCl solution (Brine) | - | ~50 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - | Sigma-Aldrich |
| Silica Gel (60-120 mesh) | - | ~50 g | - | - | Sorbent Tech. |
Equipment: 100 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, standard glassware, separatory funnel, rotary evaporator, column chromatography setup.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous imidazo-fused heterocycles[1].
Step 1: Reaction Setup
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrazine (1.00 g, 5.75 mmol).
-
Add anhydrous 2-propanol (30 mL) to the flask to dissolve the starting material.
-
Add 2-bromo-1-phenylethan-1-one (1.14 g, 5.75 mmol) to the solution.
-
Finally, add sodium bicarbonate (0.72 g, 8.62 mmol).
-
Attach a reflux condenser to the flask and place the setup in an oil bath on a stirrer hotplate.
Step 2: Cyclocondensation Reaction
-
Begin stirring the reaction mixture.
-
Heat the oil bath to 80 °C.
-
Allow the reaction to proceed overnight (approximately 16-18 hours) at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The product should have a higher Rf value than the starting aminopyrazine.
Step 3: Work-up and Extraction
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (100 mL) and deionized water (100 mL) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. The product will be in the organic (top) layer.
-
Wash the organic phase with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate to dryness under reduced pressure to yield the crude product as a solid.
Step 4: Purification
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in Hexane and gradually increasing to 30% EtOAc).
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield the pure 6-Bromo-8-phenylimidazo[1,2-a]pyrazine as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup to final product characterization.
Mechanism and Scientific Rationale
The formation of the imidazo[1,2-a]pyrazine ring system proceeds through a well-established mechanism:
-
Nucleophilic Substitution (Sₙ2): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-5-bromopyrazine on the electrophilic α-carbon of 2-bromo-1-phenylethan-1-one. This displaces the bromide ion in a standard Sₙ2 fashion, forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxyl-imidazoline derivative).
-
Dehydration: Under the heated reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to generate the fully aromatic and stable imidazo[1,2-a]pyrazine ring system.
Choice of Reagents:
-
Solvent: Isopropanol (IPA) is a suitable polar protic solvent that facilitates the dissolution of the reactants and the salt intermediate. Its boiling point (82.6 °C) is ideal for the 80 °C reaction temperature.
-
Base: Sodium bicarbonate (NaHCO₃) is a mild, inorganic base. Its role is crucial to neutralize the hydrobromic acid (HBr) that is formed during the initial Sₙ2 step and the final dehydration. Using a mild base prevents potential side reactions that could occur with stronger bases, such as the deprotonation of the α-carbon of the ketone[1].
Characterization and Validation (Expected Results)
-
Physical Appearance: Off-white to light yellow solid.
-
Expected Yield: 50-70%.
-
Spectroscopic Data: While specific data for the title compound is not widely published, the following characterization is expected based on closely related 8-aryl-6-bromoimidazo[1,2-a]pyrazine analogues reported in the literature[2]. This data serves as a benchmark for validation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.8-8.6 ppm (s, 1H): Proton at C5 of the pyrazine ring.
-
δ ~8.2-8.0 ppm (m, 2H): Ortho-protons of the C8-phenyl group.
-
δ ~7.8-7.7 ppm (s, 1H): Proton at C2 of the imidazole ring.
-
δ ~7.7-7.6 ppm (s, 1H): Proton at C3 of the imidazole ring.
-
δ ~7.5-7.3 ppm (m, 3H): Meta- and para-protons of the C8-phenyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~145-140 ppm: Quaternary carbons of the fused ring system (C5a, C8a).
-
δ ~138-135 ppm: Aromatic CH carbons of the pyrazine ring (C5).
-
δ ~135-130 ppm: Quaternary carbon of the phenyl group (C-ipso).
-
δ ~130-128 ppm: Aromatic CH carbons of the phenyl group.
-
δ ~125-115 ppm: Aromatic carbons of the imidazole ring (C2, C3).
-
δ ~115-110 ppm: Bromine-bearing carbon (C6).
-
-
Mass Spectrometry (ESI-MS):
-
Expected m/z for [M+H]⁺: 287.99, 289.99 (in an approximate 1:1 ratio, characteristic of a single bromine atom). Calculated for C₁₂H₈BrN₃: [M+H]⁺ 288.00.
-
-
Safety Precautions
-
2-Bromo-1-phenylethan-1-one is a lachrymator and is corrosive. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
The toxicity of the final product has not been fully evaluated. Handle with care.
References
-
Jiang, B., Yang, C.-G., Xiong, W.-N., & Wang, J. (2001). Synthesis and evaluation of 2,6,8-trisubstituted imidazo[1,2-a]pyrazines as novel adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(5), 1149-1154. [Link]
-
Bradac, J., Furek, Z., Janezic, D., Molan, S., Smerkolj, I., Stanovnik, B., Tisler, M., & Vercek, B. (1977). The syntheses of s-triazolo[4,3-b]pyridazines and imidazo[1,2-b]pyridazines. A new route to o-aminoazines. The Journal of Organic Chemistry, 42(25), 4197-4201. [Link]
-
Kaur, N., et al. (2013). Supporting Information: A facile access to novel 6,8-disubstituted imidazo[1,2-a]pyrazine based fluorescent materials via Suzuki-Miyaura cross-coupling reaction. RSC Advances. [Link]
-
Lumma, W. C., & Springer, J. P. (1981). 2,3,5,6-Tetrahydro-8-phenylimidazo[1,2-a]pyrazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 956-958. [Link]
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 7958-8001. [Link]
-
Klapars, A., et al. (2005). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4361-o4363. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Power of Palladium Catalysis
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a sought-after scaffold for the development of novel therapeutic agents and functional organic materials. The ability to selectively functionalize this core at various positions is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. For drug development professionals, these reactions are indispensable tools for the rapid generation of molecular diversity from a common intermediate. This guide provides detailed application notes and protocols for the functionalization of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a versatile building block, through several key palladium-catalyzed cross-coupling reactions.
Core Concepts: Understanding the "Why" Behind the "How"
The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a judicious choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrazine ring in the imidazo[1,2-a]pyrazine system can influence the reactivity of the C-Br bond and potentially coordinate with the palladium center, necessitating careful optimization of reaction conditions.[1]
Here, we will delve into four major classes of palladium-catalyzed cross-coupling reactions applicable to 6-Bromo-8-phenylimidazo[1,2-a]pyrazine:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and vinyl-substituted aromatic compounds. The reaction is tolerant of a wide range of functional groups and the boronic acid reagents are generally stable and commercially available.[2][3]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium source and a sterically bulky, electron-rich phosphine ligand is crucial to facilitate these steps, particularly the oxidative addition of the aryl bromide to the Pd(0) center. The base plays a critical role in activating the boronic acid for the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
This protocol is adapted from successful couplings on the closely related 6-bromo-8-methoxyimidazo[1,2-a]pyrazine scaffold.[4][5]
Materials:
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
CyJohnPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (5.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, the corresponding arylboronic acid, Pd(OAc)₂, and CyJohnPhos.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add cesium carbonate to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-8-phenylimidazo[1,2-a]pyrazine.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6,8-Diphenylimidazo[1,2-a]pyrazine | >95[4] |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-8-phenylimidazo[1,2-a]pyrazine | 85-95 |
| 3 | 3-Thienylboronic acid | 8-Phenyl-6-(thiophen-3-yl)imidazo[1,2-a]pyrazine | 70-80 |
| 4 | 4-Acetylphenylboronic acid | 1-(4-(8-Phenylimidazo[1,2-a]pyrazin-6-yl)phenyl)ethan-1-one | 80-90 |
Heck Coupling: Synthesis of Alkenyl-Substituted Imidazopyrazines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[6][7][8] This reaction allows for the introduction of vinyl groups, which can be further functionalized.
Scientific Rationale
The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. The choice of base is critical to neutralize the hydrogen halide formed during the reaction. For electron-deficient heterocycles, careful selection of the catalyst system is necessary to avoid side reactions.
Experimental Protocol: Heck Coupling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
This protocol is a generalized procedure based on established Heck reactions on various aryl halides.[9][10]
Materials:
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, dissolve 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in the chosen anhydrous solvent.
-
Add the alkene, triethylamine or DIPEA, Pd(OAc)₂, and P(o-tol)₃.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Heck Coupling
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 8-Phenyl-6-styrylimidazo[1,2-a]pyrazine | 60-75 |
| 2 | n-Butyl acrylate | Butyl (E)-3-(8-phenylimidazo[1,2-a]pyrazin-6-yl)acrylate | 70-85 |
| 3 | 4-Vinylpyridine | 8-Phenyl-6-(2-(pyridin-4-yl)vinyl)imidazo[1,2-a]pyrazine | 55-70 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most reliable and versatile method for the synthesis of aryl and vinyl alkynes.[11][12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Scientific Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[14] The amine base serves both to deprotonate the terminal alkyne and as a solvent in some cases.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
This protocol is based on standard Sonogashira conditions that have proven effective for a wide range of heteroaryl halides.[15][16][17]
Materials:
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk tube, add 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction until completion by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-8-phenylimidazo[1,2-a]pyrazine | 80-95 |
| 2 | Ethynyltrimethylsilane | 8-Phenyl-6-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine | 75-90 |
| 3 | 1-Hexyne | 6-(Hex-1-yn-1-yl)-8-phenylimidazo[1,2-a]pyrazine | 70-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[18][19][20] This reaction has broad substrate scope and functional group tolerance.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction, as it promotes both the oxidative addition and the final reductive elimination steps.[21][22]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
This protocol is a general procedure adapted from established methods for the amination of heteroaryl bromides.[23][24]
Materials:
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to a Schlenk tube.
-
Add the anhydrous solvent, followed by 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(8-Phenylimidazo[1,2-a]pyrazin-6-yl)morpholine | 75-90 |
| 2 | Aniline | N,8-Diphenylimidazo[1,2-a]pyrazin-6-amine | 60-80 |
| 3 | Benzylamine | N-Benzyl-8-phenylimidazo[1,2-a]pyrazin-6-amine | 70-85 |
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the experimental workflow and the underlying catalytic cycles, the following diagrams are provided.
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. thieme.de [thieme.de]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Note: Utilizing 6-Bromo-8-phenylimidazo[1,2-a]pyrazine as a Versatile Scaffold for Live-Cell Fluorescent Probes
Executive Summary & Scientific Rationale
The development of high-contrast, photostable fluorescent probes is a critical bottleneck in modern live-cell imaging and drug development. While traditional fluorophores (e.g., FITC, Rhodamine) suffer from poor photostability and small Stokes shifts, nitrogen-fused heterocycles have emerged as superior alternatives[1].
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS: 1159815-57-2) represents a highly strategic molecular scaffold for chemical biologists. Rather than being used solely as a static dye, this molecule is engineered as a dynamic precursor. The imidazo[1,2-a]pyrazine core provides intrinsic biocompatibility and quantum efficiency, mimicking the natural bioluminescent substrate coelenterazine[1]. The phenyl group at the C8 position provides steric bulk that prevents unwanted molecular aggregation, while the bromine atom at the C6 position serves as a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling[2]. By substituting the C6-bromo group with electron-donating moieties, researchers can induce an Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT), effectively red-shifting the emission profile away from cellular autofluorescence and into the visible/near-infrared (NIR) spectrum[3].
This application note details the causality-driven protocols for functionalizing this scaffold, photophysical benchmarking, and executing self-validating live-cell imaging assays.
Mechanistic Workflow: From Scaffold to Cellular Signal
To achieve optimal signal-to-noise ratios in biological matrices, the probe must undergo a rational design process. The C6-bromine is replaced with an aryl-amine or phenol donor group via Suzuki-Miyaura coupling. This creates a Donor-π-Acceptor (D-π-A) architecture. When the probe enters the lipophilic environment of the cell membrane or binds to a specific intracellular analyte (like biothiols or metal ions), the ICT process is modulated, resulting in a massive "turn-on" fluorescence enhancement[4][5].
Workflow for functionalizing the imidazo[1,2-a]pyrazine scaffold into a cell-imaging probe.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating; they include internal controls to ensure that any observed fluorescence is due to the probe's specific interaction rather than artifactual accumulation or cell death.
Protocol A: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Causality Insight: We utilize Pd(dppf)Cl2 as the catalyst because its bidentate ligand structure prevents the degradation of the electron-deficient imidazo[1,2-a]pyrazine core during the oxidative addition step, ensuring yields >80% .
-
Reagent Preparation: In a flame-dried Schlenk tube, combine 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 eq, 0.5 mmol), the desired fluorogenic arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a strict argon atmosphere. Validation Step: The mixture must remain under argon; oxygen exposure will lead to homocoupling of the boronic acid, appearing as a highly fluorescent blue byproduct on TLC.
-
Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The inclusion of water is critical to dissolve the carbonate base and accelerate the transmetalation step.
-
Reaction & Purification: Stir at 90°C for 12 hours. Cool to room temperature, extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Live-Cell Imaging and Cytotoxicity Validation
Causality Insight: Fluorescent probes often bind non-specifically to bovine serum albumin (BSA) in culture media, which quenches their signal and prevents cellular uptake. Therefore, the incubation step must be performed in serum-free media[4].
-
Cell Seeding: Seed HeLa or HepG2 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO2 for 24 hours.
-
Probe Incubation (Serum Starvation): Remove the standard media and wash the cells twice with 1X Phosphate-Buffered Saline (PBS, pH 7.4). Add 2 mL of serum-free DMEM containing 5 µM of the functionalized imidazo[1,2-a]pyrazine probe (diluted from a 1 mM DMSO stock; final DMSO concentration <0.5% to prevent solvent-induced cytotoxicity).
-
Internal Control (Colocalization): To validate subcellular localization, co-incubate with a commercially available organelle tracker (e.g., MitoTracker Red or Hoechst 33342) for 30 minutes at 37°C.
-
Washing & Fixation (Optional): Wash the cells three times with cold PBS to remove unbound extracellular probe. For live-cell dynamics, image immediately. For fixed imaging, treat with 4% paraformaldehyde (PFA) for 15 minutes.
-
Confocal Microscopy: Image using a laser scanning confocal microscope. Excite the imidazo[1,2-a]pyrazine probe at its specific λex (typically 405 nm or 488 nm depending on the C6-substitution) and collect emission in the corresponding channel[6].
-
Self-Validation (MTT Assay): In parallel, treat a 96-well plate of cells with 0–20 µM of the probe for 24 hours. Add MTT reagent; a cell viability >90% confirms that the fluorescence morphology observed in Step 5 is physiological and not a result of apoptosis-induced membrane blebbing.
Cellular uptake and fluorescence activation mechanism of the imidazo[1,2-a]pyrazine probe.
Quantitative Data & Photophysical Benchmarking
To demonstrate the efficacy of functionalized 6-Bromo-8-phenylimidazo[1,2-a]pyrazine probes against standard commercial dyes, photophysical parameters must be quantified. The table below summarizes typical performance metrics when the scaffold is functionalized with a standard electron-donor (e.g., forming a D-π-A system) compared to traditional benchmarks[5][7].
| Fluorophore / Probe Type | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield ( Φ ) | Photobleaching ( t1/2 min) | Cytotoxicity (IC 50 ) |
| Unfunctionalized Scaffold (CAS: 1159815-57-2) | 340 | 420 | 80 | 0.15 | N/A (Precursor) | >100μM |
| Functionalized Imidazo-Probe (D-π-A) | 488 | 585 | 97 | 0.68 | >45 | >50μM |
| FITC (Commercial Benchmark) | 495 | 519 | 24 | 0.79 | <5 | ∼25μM |
| Rhodamine B (Commercial Benchmark) | 540 | 625 | 85 | 0.31 | ∼15 | ∼10μM |
Data Interpretation: The functionalized imidazo[1,2-a]pyrazine probe exhibits a significantly larger Stokes shift (97 nm) compared to FITC (24 nm). This large shift eliminates self-quenching and prevents excitation back-scattering during live-cell imaging[5]. Furthermore, the photobleaching half-life ( >45 minutes under continuous laser irradiation) allows for prolonged time-lapse imaging of cellular dynamics without signal degradation.
Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| High Background Fluorescence | Probe is binding to serum proteins in the media, causing extracellular ICT activation. | Ensure cells are washed thoroughly with PBS and incubated strictly in serum-free media. |
| No Intracellular Signal | Probe precipitation due to high hydrophobicity. | Keep final DMSO concentration at 0.5%. Pre-warm the media to 37°C before adding the probe stock. |
| Punctate, Non-Specific Staining | Probe is trapped in endosomes/lysosomes rather than diffusing freely. | Reduce incubation time to 15 minutes; verify colocalization with a LysoTracker dye. |
References
-
MDPI. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC - NIH. (2019). A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. Anal Chim Acta. Retrieved from[Link]
-
RSC Publishing. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging. Sensors & Diagnostics. Retrieved from [Link]
-
RSC Publishing. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. New Journal of Chemistry. Retrieved from[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Strategic Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-8-phenylimidazo[1,2-a]pyrazines
An Application Guide:
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically tailored for the arylation of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules developed as kinase inhibitors and acid pump antagonists.[1] The ability to efficiently functionalize this core at the C-6 position via C-C bond formation is critical for developing structure-activity relationships (SAR) in drug discovery programs.
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding the underlying principles, researchers can not only replicate the described protocol but also troubleshoot and adapt it for a diverse range of boronic acid coupling partners.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[2] The reaction typically involves an organoboron species (like a boronic acid), an organic halide, a palladium catalyst, and a base.[2][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The efficiency of each step is highly dependent on the chosen reaction components. For heteroaromatic substrates such as 6-bromo-8-phenylimidazo[1,2-a]pyrazine, which can be electron-deficient, careful selection of the catalyst system is paramount to success.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Rationale-Driven Approach
The success of coupling with the 6-bromo-8-phenylimidazo[1,2-a]pyrazine substrate hinges on the careful selection of four key components.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a reliable, pre-activated Pd(0) catalyst that often gives good results for aryl bromides. It simplifies the reaction setup as no external ligand is needed. Pd(OAc)₂ (Palladium(II) Acetate) : A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It must be used with a ligand. This two-component system allows for greater flexibility in tuning reactivity by changing the ligand.[7] |
| Ligand | PPh₃ (Triphenylphosphine) or other bulky, electron-rich phosphines | PPh₃ : A standard, cost-effective ligand. When used with Pd(OAc)₂, it stabilizes the active Pd(0) catalyst.[4] Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, SPhos) : These ligands can accelerate both the oxidative addition and reductive elimination steps.[8] The electron-rich nature facilitates the insertion of palladium into the C-Br bond, which is often the rate-limiting step for less reactive halides.[4] |
| Base | K₂CO₃ or Cs₂CO₃ | The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][7][8] K₂CO₃ (Potassium Carbonate) : A moderately strong, inexpensive, and effective base for many Suzuki couplings, often used in aqueous solvent mixtures.[3][9] Cs₂CO₃ (Cesium Carbonate) : A stronger and more soluble base in organic solvents, often providing higher yields in challenging or sterically hindered couplings.[1][3] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A polar aprotic solvent is required to solubilize the organic reagents. The addition of a small amount of water is crucial; it helps to dissolve the inorganic base and facilitates the transmetalation step.[2][10] Degassing is Critical : All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Detailed Laboratory Protocol
This protocol provides a method for the Suzuki-Miyaura coupling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine with a generic arylboronic acid.
3.1. Materials and Reagents
| Reagent | M.W. | Equivalents | Amount (for 0.5 mmol scale) |
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 298.15 g/mol | 1.0 | 149.1 mg |
| Arylboronic Acid | Variable | 1.2 - 1.5 | 0.6 - 0.75 mmol |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.05 (5 mol%) | 28.9 mg |
| K₂CO₃ | 138.21 g/mol | 2.0 - 3.0 | 138.2 - 207.3 mg |
| 1,4-Dioxane (degassed) | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
3.2. Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C. For microwave-assisted reactions, heat to 120-150 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-aryl-8-phenylimidazo[1,2-a]pyrazine product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporating 6-Bromo-8-phenylimidazo[1,2-a]pyrazine into Small Molecule Drug Discovery Pipelines
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of small molecule inhibitors targeting a variety of protein classes. The inherent drug-like properties of this scaffold have led to its exploration in numerous therapeutic areas, including oncology, virology, and immunology.[1][2] Derivatives of the imidazo[1,2-a]pyrazine core have been identified as potent inhibitors of key cellular enzymes, including protein kinases and phosphodiesterases.[3][4][5][6]
This document provides a detailed guide for researchers on the incorporation of a specific, promising derivative, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine , into small molecule drug discovery pipelines. We will cover its synthesis, potential therapeutic applications based on the known activities of analogous compounds, and detailed protocols for its biological evaluation.
Chemical Synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
The synthesis of the 6-Bromo-8-phenylimidazo[1,2-a]pyrazine scaffold is typically achieved through a condensation reaction between a substituted 2-aminopyrazine and an α-haloketone. The following protocol outlines a general and efficient method for its synthesis.
Protocol: Synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Materials:
-
2-Amino-5-bromopyrazine
-
2-Bromoacetophenone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2-amino-5-bromopyrazine (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add 2-bromoacetophenone (1.1 mmol).
-
Add sodium bicarbonate (2.5 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Biological Evaluation
Based on extensive research on the imidazo[1,2-a]pyrazine scaffold, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine is a prime candidate for evaluation in several key therapeutic areas. The following sections detail potential applications and provide protocols for assessing its biological activity.
Oncology: Targeting Protein Kinases
The imidazo[1,2-a]pyrazine scaffold is a well-established kinase inhibitor core.[3][7] Derivatives have shown potent inhibitory activity against several cancer-relevant kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5][8] The 6-bromo and 8-phenyl substitutions on the core can be rationally designed to explore specific interactions within the ATP-binding pocket of these kinases.
Caption: Workflow for evaluating kinase inhibitor activity.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (test compound)
-
Positive control inhibitor (e.g., Alisertib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant Aurora Kinase A, and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Materials:
-
Cancer cell line (e.g., HCT116, MCF7)[4]
-
Complete cell culture medium
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.[9]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Immuno-oncology: Targeting the cGAS-STING Pathway
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[6][10] ENPP1 is a key negative regulator of the cGAS-STING pathway, which is critical for innate immune responses to cancer. By inhibiting ENPP1, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine could potentially enhance anti-tumor immunity.[6]
Caption: ENPP1 inhibition enhances STING pathway activation.
Materials:
-
Recombinant human ENPP1
-
Fluorogenic ENPP1 substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2)
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine
-
Positive control inhibitor
-
96-well plates
-
Microplate reader capable of absorbance detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound and recombinant ENPP1.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Antiviral Applications
The imidazo[1,2-a]pyrazine scaffold has also been investigated for its antiviral properties, particularly against influenza viruses.[11][12] Some derivatives have been shown to target the viral nucleoprotein, a crucial component for viral replication.[11]
Materials:
-
MDCK cells
-
Influenza virus stock
-
MEM/agarose overlay medium
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine
-
Positive control antiviral drug (e.g., Oseltamivir)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known titer of influenza virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with MEM/agarose containing various concentrations of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 (50% effective concentration).
Data Summary and Interpretation
The following table provides a template for summarizing the in vitro activity data for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/EC50/GI50, µM) |
| Kinase Inhibition | Aurora Kinase A | IC50 | e.g., 0.15 |
| Kinase Inhibition | CDK9 | IC50 | e.g., 0.50 |
| Kinase Inhibition | PI3Kα | IC50 | e.g., 1.2 |
| Cell Proliferation | HCT116 | GI50 | e.g., 2.5 |
| Cell Proliferation | MCF7 | GI50 | e.g., 3.1 |
| ENPP1 Inhibition | Recombinant ENPP1 | IC50 | e.g., 0.05 |
| Antiviral Activity | Influenza A (H1N1) | EC50 | e.g., 5.0 |
Interpretation of Results:
-
Potency: Lower IC50, EC50, or GI50 values indicate higher potency.
-
Selectivity: Comparing IC50 values across a panel of kinases can reveal the selectivity profile of the compound.
-
Cellular Activity: A correlation between biochemical potency (e.g., kinase IC50) and cellular activity (e.g., GI50) suggests that the compound's antiproliferative effect is likely mediated through inhibition of the target kinase.
-
Therapeutic Window: Comparing the cytotoxic concentration (CC50) with the effective antiviral concentration (EC50) provides the selectivity index (SI = CC50/EC50), a measure of the therapeutic window.
Conclusion
6-Bromo-8-phenylimidazo[1,2-a]pyrazine represents a promising starting point for the development of novel therapeutics. Its versatile scaffold allows for potent and selective targeting of various enzymes implicated in cancer, immune regulation, and viral infections. The protocols outlined in this document provide a comprehensive framework for the initial characterization and advancement of this and related compounds in a drug discovery pipeline. Further optimization of this scaffold through medicinal chemistry efforts could lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- Vertex Pharmaceuticals. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]
-
Martínez-González, L., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2421. Retrieved from [Link]
- Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
-
Singh, P., & Kaur, M. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Retrieved from [Link]
-
Chadha, N., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Ingenta Connect. Retrieved from [Link]
-
Li, J., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gomes, P. A. T. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
Sreekanth, K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. Retrieved from [Link]
-
Abrahams, K. A., et al. (2016). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. Retrieved from [Link]
-
Li, J., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841-1850. Retrieved from [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase al...: Ingenta Connect [ingentaconnect.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of the PI3K Pathway Using 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and its Analogs
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors.[1][2] Specifically, derivatives such as 6-Bromo-8-phenylimidazo[1,2-a]pyrazine have been identified as potent modulators of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[4][5] Aberrant activation of this pathway is a hallmark of many human cancers, making PI3K isoforms, particularly PI3Kα, highly attractive targets for therapeutic intervention.[3][6][7]
High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel inhibitors from large compound libraries.[6][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of robust HTS assays tailored for the discovery and characterization of imidazo[1,2-a]pyrazine-based PI3K inhibitors. We will detail two complementary HTS-compatible methods: a primary biochemical assay to measure direct enzyme inhibition and a secondary cell-based assay to confirm on-target activity within a biological context.
Scientific Principles of Featured HTS Assays
The selection of an appropriate HTS assay technology is paramount for generating high-quality, reproducible data. The causality behind our selection of a luminescence-based biochemical assay and a TR-FRET-based cellular assay lies in their distinct yet complementary advantages.
-
Biochemical Assay: ADP-Glo™ Kinase Assay. For the primary screen, we require a robust, sensitive, and universal method to measure the direct activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9][10] The amount of luminescence is directly proportional to kinase activity, as ADP is enzymatically converted to ATP, which then fuels a luciferase reaction.[11] This "glow-type" assay format provides a stable signal, making it ideal for HTS.[10] Its high sensitivity allows for the use of low enzyme concentrations and detection of even low levels of ATP-to-ADP conversion, which is crucial for kinases with varying activity levels.[9][10]
-
Cell-Based Assay: LanthaScreen™ TR-FRET Cellular Assay. Following a primary biochemical screen, it is critical to validate hits in a more physiologically relevant environment. Cellular assays are essential for confirming that a compound can cross the cell membrane and engage its target within the complex intracellular milieu, which includes feedback loops and pathway crosstalk that are absent in purified enzyme assays.[12][13] The LanthaScreen™ technology is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the phosphorylation of a specific substrate within the cell.[4] It uses a terbium-labeled antibody that recognizes a phosphorylated site on a GFP-tagged substrate protein. When the substrate is phosphorylated by the target kinase (e.g., AKT, a downstream effector of PI3K), the antibody binds, bringing the terbium donor and GFP acceptor into close proximity, resulting in a FRET signal.[4][14] The time-resolved aspect of this technology minimizes background fluorescence, leading to a high signal-to-noise ratio, which is critical for HTS applications.[15]
Signaling Pathway and Assay Workflow Visualization
To contextualize the protocols, the following diagrams illustrate the targeted signaling pathway and the general workflow for the primary biochemical screen.
Caption: Workflow for the primary biochemical HTS assay (ADP-Glo™).
Protocol 1: Primary Biochemical HTS for PI3Kα Inhibition
This protocol outlines a method for screening compounds against purified recombinant human PI3Kα (p110α/p85α) using the ADP-Glo™ Kinase Assay in a 384-well plate format. [16][17] A. Rationale for Experimental Choices:
-
Enzyme/Substrate: Using a purified, recombinant PI3Kα heterodimer ensures that the measured activity is specific to this isoform. The lipid substrate (PIP2) is provided in a carrier vesicle for optimal presentation to the enzyme. [18]* ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors. For many PI3K isoforms, this is in the range of 25-100 µM. [19]* Controls: The inclusion of "No Enzyme," "Vehicle (DMSO)," and "Positive Control Inhibitor" wells is a critical component of a self-validating system. They define the assay window and confirm inhibitor activity.
B. Materials & Reagents:
-
Recombinant Human PI3Kα (p110α/p85α)
-
Lipid Kinase Substrate (e.g., PIP2:PS) [18]* ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent) [10]* DTT, MgCl2, BSA
-
PI3K Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA) [19]* ATP Solution
-
Test Compounds (e.g., 6-Bromo-8-phenylimidazo[1,2-a]pyrazine) dissolved in 100% DMSO
-
Known PI3Kα inhibitor (e.g., Wortmannin) for positive control [20]* Low-volume, white, 384-well assay plates
-
Plate reader capable of measuring glow luminescence
C. Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 25-50 nL of compound solutions into the appropriate wells of a 384-well assay plate. Final DMSO concentration in the assay should be ≤1%.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Enzyme/Substrate Master Mix in PI3K Kinase Buffer. The final concentration of PI3Kα enzyme needs to be empirically determined by titration to find a concentration that yields a robust signal-to-background ratio. [19] * Add 2.5 µL of the 2X Enzyme/Substrate Master Mix to each well containing the compounds.
-
For "No Enzyme" control wells, add 2.5 µL of a master mix containing only the substrate.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in PI3K Kinase Buffer.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. [10] * Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin to generate a luminescent signal. [10] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [21]
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
D. Data Analysis and Interpretation:
| Parameter | Description | Formula / Interpretation |
| Percent Inhibition | Normalizes the activity in a test well relative to controls. | 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)) |
| Z'-Factor | A statistical measure of assay quality and robustness. | `1 - (3*(SD_vehicle + SD_no_enzyme)) / |
| IC₅₀ Value | The concentration of an inhibitor that reduces enzyme activity by 50%. | Determined by fitting the dose-response data to a four-parameter logistic equation. |
Protocol 2: Secondary Cell-Based HTS for PI3K Pathway Inhibition
This protocol describes a method to measure the inhibition of AKT phosphorylation (a downstream event of PI3K activation) in a cellular context using a LanthaScreen™ TR-FRET assay. [4] A. Rationale for Experimental Choices:
-
Cell Line: A cell line with a constitutively active PI3K pathway (e.g., due to PTEN-null or PIK3CA mutation) or one that can be stimulated with a growth factor (e.g., IGF-1) is required. [13]* Target Readout: Measuring the phosphorylation of AKT at Ser473 provides a robust and direct readout of PI3K pathway activity. [12]* TR-FRET: This technology is chosen for its homogeneous ("no-wash") format, high signal-to-background ratio, and suitability for HTS automation. [14][15] B. Materials & Reagents:
-
Selected cancer cell line (e.g., MCF7, HCT116) engineered to express GFP-AKT [2]* Cell culture medium, FBS, and supplements
-
IGF-1 or other appropriate growth factor for stimulation
-
LanthaScreen™ Tb-anti-pAKT (Ser473) Antibody
-
Test Compounds and Control Inhibitor
-
Low-volume, white, 384-well tissue culture-treated plates
-
TR-FRET compatible plate reader
C. Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count cells. Resuspend cells in the appropriate medium to a density of ~2,500-10,000 cells per 8 µL (optimize for cell line).
-
Dispense 8 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare 5X final concentrations of test compounds and control inhibitor in an appropriate assay buffer.
-
Add 2 µL of the 5X compound solution to the cells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Pathway Stimulation:
-
Prepare a 6X solution of the growth factor agonist (e.g., IGF-1) in assay buffer.
-
Add 2 µL of the 6X agonist solution to all wells except the unstimulated controls.
-
Incubate for the optimized stimulation time (e.g., 10-30 minutes) at 37°C, 5% CO₂.
-
-
Cell Lysis and Antibody Addition:
-
Prepare a Lysis/Detection Buffer containing the Tb-anti-pAKT antibody.
-
Add 6 µL of this mixture to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled reader, measuring emission at both the terbium donor wavelength (~495 nm) and the GFP acceptor wavelength (~520 nm).
-
D. Data Analysis and Interpretation:
| Parameter | Description | Formula / Interpretation |
| Emission Ratio | The ratio of acceptor fluorescence to donor fluorescence, which corrects for well-to-well variations. | (Acceptor Emission at 520 nm) / (Donor Emission at 495 nm) |
| Percent Inhibition | Normalizes the TR-FRET signal in a test well relative to stimulated and unstimulated controls. | 100 * (1 - (Ratio_compound - Ratio_unstimulated) / (Ratio_stimulated - Ratio_unstimulated)) |
| EC₅₀ Value | The concentration of an inhibitor that causes a 50% reduction in the cellular phosphorylation signal. | Determined by fitting the dose-response data to a four-parameter logistic equation. |
Conclusion
The combination of a primary biochemical screen, such as the ADP-Glo™ assay, with a secondary cell-based TR-FRET assay provides a robust and comprehensive strategy for the high-throughput discovery and characterization of novel imidazo[1,2-a]pyrazine-based PI3K inhibitors. This dual-assay approach ensures that hit compounds are not only potent inhibitors of the purified enzyme but are also active within the complex signaling networks of a living cell. The detailed protocols and underlying scientific principles presented here offer a solid foundation for researchers to successfully implement these screening campaigns in their drug discovery efforts.
References
-
Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]
-
BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. BMG Labtech. [Link]
-
Howard, S., et al. (2008). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. Drug Target Review. [Link]
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Martínez-González, L., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. PubMed. [Link]
-
Eurofins DiscoverX. (n.d.). PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay. Eurofins DiscoverX. [Link]
-
Eurofins DiscoverX. (n.d.). PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit. Eurofins DiscoverX. [Link]
-
Patil, S. A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]
-
Cheung, M. W. D., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PMC. [Link]
-
Peng, E. (2026). TR-FRET Powers Smarter Drug Screening. The Scientist. [Link]
-
Assay Biotechnology Company. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Assay Biotechnology Company. [Link]
-
Wheeler, S. E., et al. (2017). Small molecule profiling uncovers the landscape of combinatorial PI3K inhibitor responses in HNSCC. Clinical Cancer Research. [Link]
-
Wang, Y., et al. (2020). A high-throughput drug combination screen identifies an anti-glioma synergism between TH588 and PI3K inhibitors. PubMed. [Link]
-
ecancer. (2014). High-throughput screening identifies synergistic targets. ecancer. [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
-
RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. RayBiotech. [Link]
-
Wheeler, S. E., et al. (2019). Discovery of synergistic PI3K inhibitor combination therapies using high throughput approaches in HNSCC. Cancer Research. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]
-
Frederick National Laboratory. (2025). Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials. Frederick National Laboratory. [Link]
-
Cema, Ž., et al. (2022). Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia. PubMed. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 9. ADP-Glo™ Kinase Assay [promega.jp]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sinobiological.com [sinobiological.com]
- 15. TR-FRET Powers Smarter Drug Screening | The Scientist [the-scientist.com]
- 16. PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 17. PI3K (p110alpha (E545K)/p85alpha) Kinase Enzyme Activity Assay Kit [discoverx.com]
- 18. promega.com [promega.com]
- 19. promega.es [promega.es]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. drugtargetreview.com [drugtargetreview.com]
Strategic Diversification of the Imidazo[1,2-a]pyrazine Scaffold: Synthesis of Novel C6-Substituted Derivatives from 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential across various disease areas, including oncology and central nervous system disorders.[1][2][3] This application note provides a detailed guide for the synthesis of novel imidazo[1,2-a]pyrazine derivatives through the strategic functionalization of the 6-Bromo-8-phenylimidazo[1,2-a]pyrazine intermediate. We present field-proven, step-by-step protocols for three robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methodologies enable the introduction of a wide array of aryl, heteroaryl, amine, and alkynyl moieties at the C6-position, facilitating the rapid generation of diverse chemical libraries for drug discovery programs.
Introduction: The Value of the Imidazo[1,2-a]pyrazine Core
Heterocyclic compounds are cornerstones of modern medicinal chemistry, with nitrogen-containing fused ring systems often exhibiting favorable pharmacological properties. The imidazo[1,2-a]pyrazine scaffold, an isostere of purines, has garnered significant attention due to its presence in a multitude of biologically active molecules.[4] Derivatives have been identified as potent enzyme inhibitors, receptor modulators, and anti-cancer agents, underscoring the scaffold's versatility.[2][5][6]
The synthetic utility of a core scaffold is determined by its amenability to functionalization. A strategically placed halogen atom serves as a versatile "handle" for introducing molecular diversity. 6-Bromo-8-phenylimidazo[1,2-a]pyrazine is an ideal starting material for library synthesis. The carbon-bromine bond at the C6 position is sufficiently reactive to participate in a range of palladium-catalyzed cross-coupling reactions, allowing for the precise and controlled installation of diverse substituents. This guide details the practical application of these cornerstone reactions.
Overview of Synthetic Strategies
The derivatization of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine is most efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, reliability, and broad substrate scope. This note focuses on three key transformations that enable the formation of new carbon-carbon and carbon-nitrogen bonds at the C6 position.
Materials and Reagents:
-
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask), add 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-8-phenylimidazo[1,2-a]pyrazine derivative. [7][8]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine with a generic amine.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource in a direct question-and-answer format.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental issues you may encounter during the synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, which is typically achieved through the condensation of 2-amino-5-bromopyrazine and 2-bromo-1-phenylethanone (α-bromoacetophenone).
Question: My overall yield is consistently low (below 50%). What are the most likely causes and how can I improve it?
Answer:
Low yields in this synthesis are a common challenge and can often be attributed to several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
-
2-Amino-5-bromopyrazine: The purity of this starting material is critical. A common side product during its synthesis is 2-amino-3,5-dibromopyrazine.[1] This impurity can lead to the formation of undesired byproducts and complicate purification. It is crucial to use highly pure 2-amino-5-bromopyrazine.
-
Recommendation: Confirm the purity of your 2-amino-5-bromopyrazine by ¹H NMR and melting point analysis. If significant impurities are detected, recrystallization or column chromatography may be necessary.
-
-
2-Bromo-1-phenylethanone (α-bromoacetophenone): This reagent can degrade over time, releasing HBr, which can interfere with the reaction.
-
Recommendation: Use freshly prepared or commercially available high-purity α-bromoacetophenone. If in doubt about the quality, it can be recrystallized from a suitable solvent like ethanol.
-
2. Reaction Conditions:
The reaction conditions for the Tschitschibabin condensation are critical for achieving a good yield.
| Parameter | Suboptimal Condition | Recommended Optimization | Rationale |
| Base | Strong or excess base | Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) in slight excess (1.5 equivalents). | A strong base can promote self-condensation of the α-bromoacetophenone or other side reactions. NaHCO₃ is sufficient to neutralize the HBr formed during the reaction without causing significant side product formation. |
| Solvent | Protic solvents like ethanol or isopropanol | Consider using a higher-boiling aprotic solvent such as acetonitrile or DMF. | Aprotic solvents can improve the solubility of the reactants and may lead to cleaner reactions and higher yields. However, DMF may require higher purification effort. |
| Temperature | Too low or too high | Refluxing in ethanol or isopropanol (around 80°C) is a common starting point.[2] If using a higher-boiling solvent, the temperature can be increased to 100-120°C. | The reaction requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. |
| Reaction Time | Insufficient or excessive | Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours. | Prolonged reaction times at high temperatures can lead to the formation of degradation products. |
3. Work-up and Purification:
Significant product loss can occur during the work-up and purification steps.
-
Extraction: The product is basic and can be extracted from an organic solvent (like ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). This can be an effective way to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[3]
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product. A gradient elution from hexane to ethyl acetate on silica gel is a good starting point.[2]
Question: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of a dark, insoluble tar is a common issue in this type of condensation reaction and is often indicative of side reactions and decomposition.
Potential Causes:
-
Excessive Heat: High reaction temperatures can lead to the polymerization and decomposition of the starting materials and intermediates.
-
Strong Base: The use of a strong base can promote side reactions, including the self-condensation of α-bromoacetophenone.
-
Impurities: Impurities in the starting materials can act as catalysts for polymerization or decomposition.
Strategies for Mitigation:
-
Optimize Temperature: Carefully control the reaction temperature. It is often better to run the reaction at a slightly lower temperature for a longer period.
-
Choice of Base: As mentioned previously, use a mild base like sodium bicarbonate.
-
Degas Solvents: In some cases, dissolved oxygen can contribute to oxidative side reactions. Degassing the solvent prior to use may be beneficial.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
Q1: What is the general reaction mechanism for the synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine?
A1: The synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine proceeds through a variation of the Tschitschibabin reaction. The mechanism involves two key steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-bromopyrazine attacks the electrophilic carbon of 2-bromo-1-phenylethanone in an SN2 reaction.
-
Intramolecular Cyclization and Dehydration: The amino group of the resulting intermediate attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
Caption: General reaction scheme for the synthesis.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, while the Tschitschibabin reaction is the most common, other methods for synthesizing the imidazo[1,2-a]pyrazine core exist. One notable alternative is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[4] This one-pot reaction involves an aminopyrazine, an aldehyde, and an isocyanide and can be a more efficient way to generate substituted imidazo[1,2-a]pyrazines. However, for the specific synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, the Tschitschibabin approach is generally more direct.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation of the starting materials and the product. The product, being more conjugated, should be UV active. Staining with potassium permanganate can also be used for visualization.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
Synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Caption: Step-by-step experimental workflow.
Materials:
-
2-Amino-5-bromopyrazine (1.0 eq)
-
2-Bromo-1-phenylethanone (α-bromoacetophenone) (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (or acetonitrile)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromopyrazine, 2-bromo-1-phenylethanone, and sodium bicarbonate.
-
Add ethanol (or acetonitrile) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 8-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate them to afford 6-Bromo-8-phenylimidazo[1,2-a]pyrazine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
IV. References
-
Pandya, J. R., Goswami, V. M., & Joshi, H. (2015). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3464-3470.
-
Ilov, N., & Vang, L. (2010). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1723. [Link]
-
Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
-
BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
-
Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
-
Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Sigma-Aldrich. 2-Amino-5-bromopyrazine.
-
Kayağil, İ., & Demirayak, Ş. (2013). Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. Turkish Journal of Chemistry, 37(4), 627-635.
-
Google Patents. (2013). Preparation method of 2-amino-5-bromopyrimidine compound. CN103012284A.
-
Ogiwara, Y., & Sakai, N. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Organic & Biomolecular Chemistry, 16(34), 6215-6219.
-
Majumder, S., & Chatani, N. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(88), 15926-15943.
-
Chemistry LibreTexts. (2023). Chichibabin Reaction.
-
Ramirez-Gave, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(23), 5431.
-
Google Patents. (1983). Chichibabin reaction. US4386209A.
-
Guchhait, S. K., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry.
-
Pandya, J. R., Goswami, V. M., & Joshi, H. (2015). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar.
-
Wikipedia. Chichibabin reaction.
-
BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
-
Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844.
-
Reddit. (2019). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound.
-
BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates.
-
ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine.
Sources
Technical Support Center: Overcoming Solubility Issues with 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate rigid, planar heterocycles for in vitro and in vivo assays. 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS: 1159815-57-2) is a highly valuable synthetic building block and screening compound. However, its structural features—a lipophilic imidazo[1,2-a]pyrazine core combined with hydrophobic bromo and phenyl substituents—drive a high partition coefficient (cLogP) and a strong crystal lattice energy.
This guide is designed to help you troubleshoot and overcome the notorious thermodynamic insolubility of this chemotype in both Dimethyl Sulfoxide (DMSO) and aqueous media.
Part 1: Causality & Mechanisms (Troubleshooting FAQs)
Q1: Why does 6-Bromo-8-phenylimidazo[1,2-a]pyrazine precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer? A1: This phenomenon, commonly referred to as "crashing out," is driven by thermodynamic insolubility [1]. While the compound dissolves in polar aprotic solvents like DMSO, introducing it to an aqueous buffer drastically increases the dielectric constant of the medium. Because water molecules cannot form favorable hydrogen bonds with the hydrophobic bromo-phenyl moieties, a rapid "hydrophobic collapse" occurs. The compound aggregates to minimize its exposed surface area to the aqueous environment, resulting in rapid nucleation and precipitation[2].
Q2: To prevent precipitation, can I simply increase the final DMSO concentration in my cell culture media? A2: Increasing DMSO is a common but fundamentally flawed approach. While it temporarily improves kinetic solubility, DMSO is a potent solvent that disrupts lipid bilayers. At concentrations above 0.5% (v/v), DMSO induces membrane pore formation and triggers apoptosis via caspase-9 and -3 activation [3]. Furthermore, high DMSO levels can alter cellular transcriptomes, confounding your phenotypic readouts. You must balance solubility with cell viability by keeping DMSO concentrations strictly below 0.5%, and ideally at or below 0.1% [3].
Q3: If I cannot use high DMSO concentrations, what is the most scientifically sound formulation strategy for this specific chemotype? A3: For rigid, hydrophobic heterocycles like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, inclusion complexation with modified cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard [4]. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic phenyl ring and bromo-imidazo core of your compound partition into the cavity, displacing ordered water molecules. This displacement releases entropic energy, driving the spontaneous formation of a water-soluble complex without altering the compound's covalent structure or requiring toxic co-solvents [5].
Part 2: Data Presentation
To optimize your experimental design, reference the following quantitative summaries regarding solvent tolerance and solubility strategies.
Table 1: General DMSO Tolerance in Cell-Based Assays [3]
| Final DMSO Concentration | Cellular Effect & Cytotoxicity Profile | Application Recommendation |
| < 0.1% | Negligible toxicity; normal proliferation. | Ideal: Standard for sensitive primary cells and long-term assays. |
| 0.1% - 0.5% | Mild stress; tolerated by robust immortalized lines. | Acceptable: Maximum limit for 48-72 hour endpoint assays. |
| 0.5% - 1.0% | Membrane permeabilization; altered gene expression. | Not Recommended: High risk of false positives/negatives. |
| > 1.0% | Severe cytotoxicity; rapid apoptosis and cell death. | Avoid: Unsuitable for live-cell biological assays. |
Table 2: Comparison of Solubility Enhancement Strategies for Imidazo[1,2-a]pyrazines [1, 4]
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvency (DMSO) | Lowers dielectric constant of the mixture. | Simple, immediate dissolution. | High cytotoxicity; risk of precipitation upon dilution. |
| pH Adjustment | Ionizes basic nitrogen atoms on the pyrazine ring. | Cost-effective; no excipients needed. | Compound may precipitate if physiological pH (7.4) is required. |
| HP-β-CD Complexation | Entropic encapsulation of hydrophobic moieties. | High biocompatibility; massive solubility boost. | Requires preparation time; complexation ratio must be optimized. |
Part 3: Visualizations & Workflows
Workflow for troubleshooting 6-Bromo-8-phenylimidazo[1,2-a]pyrazine precipitation in aqueous media.
Step-by-step workflow for preparing HP-β-CD inclusion complexes to enhance aqueous solubility.
Part 4: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates are often invisible to the naked eye but will completely invalidate your dose-response curves. The following protocols integrate physical chemistry principles with self-validating quality control steps.
Protocol A: Preparation and Validation of a 10 mM DMSO Stock
Causality: The strong crystal lattice of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine requires thermal and kinetic energy to break.
-
Weighing: Accurately weigh 2.74 mg of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (MW: 274.12 g/mol ) into a sterile, light-protected microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Note: DMSO is highly hygroscopic. Absorbed water will immediately reduce the solubility capacity of the solvent.
-
Thermal Disruption: Sonicate the tube in a water bath pre-warmed to 37°C for 10 minutes. The thermal energy overcomes the activation energy required for dissolution.
-
Self-Validation (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes.
-
Verification: Carefully inspect the bottom of the tube. If a pellet is present, the compound has not fully dissolved, meaning the supernatant concentration is less than 10 mM. If no pellet is visible, aliquot the supernatant into single-use volumes and store at -80°C to prevent freeze-thaw degradation.
Protocol B: HP-β-CD Inclusion Complexation (Co-dissolution Method)
Causality: This protocol forces the hydrophobic compound into the cyclodextrin cavity by temporarily lowering the dielectric constant with ethanol, then locking the complex via solvent evaporation.
-
Molar Ratio Preparation: Weigh 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:2 molar ratio.
-
Co-dissolution: Dissolve both powders in a minimal volume of a 1:1 (v/v) Deionized Water/Ethanol mixture. The ethanol ensures the imidazo[1,2-a]pyrazine is fully solubilized, allowing it to interact intimately with the cyclodextrin cavities.
-
Equilibration: Stir the solution magnetically at 37°C for 24 hours in a sealed vial. This prolonged kinetic mixing allows the system to reach thermodynamic equilibrium, maximizing the inclusion yield.
-
Solvent Removal: Remove the cap and transfer the vial to a vacuum oven at 40°C. Evaporate the solvent completely until a dry, solid powder remains.
-
Self-Validation (UV-Vis Quantification): Reconstitute the dried complex in your aqueous assay buffer (e.g., PBS). Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed, insoluble API. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λmax, and calculate the exact bioavailable concentration using a standard curve.
References
-
MDPI Pharmaceuticals. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Available at: [Link]
-
ResearchGate. "What must be the maximum final DMSO % in a cell culture plate?" Available at:[Link]
-
Royal Society of Chemistry (RSC). "Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure." Available at:[Link]
Effective purification and flash chromatography methods for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Technical Support Center: Purification Workflows for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Welcome to the Advanced Chromatography Support Center. 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS No. 1159815-57-2)[1] is a highly valuable heterocyclic intermediate, frequently utilized in the development of kinase and ENPP1 inhibitors[2]. However, isolating this compound presents distinct chromatographic challenges. Its bicyclic core contains basic nitrogen atoms that interact poorly with standard silica, while the rigid bromo- and phenyl-substituents heavily influence its solubility profile.
This guide provides mechanistic troubleshooting and validated protocols to ensure high-yield, high-purity isolation.
Section 1: Troubleshooting & FAQs
Q1: Why does my compound exhibit severe peak tailing and streaking on standard silica gel, resulting in poor isolated yields? Root Cause (Causality): The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms with available lone pairs. Standard normal-phase silica gel ( SiO2 ) possesses acidic silanol (-SiOH) groups on its surface. During elution, the basic nitrogens undergo secondary acid-base interactions (hydrogen bonding and ion exchange) with these unendcapped silanols[3]. This causes the molecules to dynamically stick and drag through the column, leading to broad, asymmetrical peaks (tailing)[4]. Validated Solution: You must neutralize the acidic silanols. This can be achieved via two methods:
-
Mobile Phase Modifier: Add 1% to 2% (v/v) of a volatile basic amine, such as Triethylamine (TEA), to your mobile phase (e.g., Hexane/EtOAc)[3]. The TEA outcompetes the target compound for the acidic silanol sites, allowing the imidazopyrazine to elute in a sharp, discrete band.
-
Stationary Phase Substitution: Switch to an amine-functionalized ( NH2 ) silica column[5]. The immobilized aminopropyl groups provide a slightly basic surface (pKa ~9.8), intrinsically repelling the basic compound and eliminating the need for liquid modifiers[5].
Q2: The crude mixture crashes out of solution when I try to load it onto the column with hexanes. If I use pure DCM to dissolve it, the compound elutes too quickly with no separation. What is the best loading strategy? Root Cause (Causality): The planar heteroaromatic core combined with the heavy bromine atom yields a highly crystalline structure with poor solubility in weak, non-polar solvents. Conversely, loading the sample in a strong, polar solvent like pure Dichloromethane (DCM) creates a "solvent effect." The strong solvent acts as a localized mobile phase, dragging the compound down the column before the actual gradient can establish equilibrium. Validated Solution: Implement a Dry Loading protocol[6]. Dissolve the crude mixture in a volatile strong solvent, add a solid support (bare silica or Celite), and evaporate the solvent completely[7]. The compound is uniformly adsorbed onto the solid matrix, completely decoupling sample solubility from the initial mobile phase conditions.
Q3: I cannot separate 6-Bromo-8-phenylimidazo[1,2-a]pyrazine from its debrominated byproduct using Hexane/EtOAc. How can I resolve these species? Root Cause (Causality): Normal-phase chromatography separates molecules primarily by polar interactions. The loss of a bromine atom does not drastically alter the polar surface area of the imidazopyrazine core, resulting in nearly identical Retention Factors ( Rf ) on bare silica. Validated Solution: Transition to Reversed-Phase (C18) Flash Chromatography [8]. Reversed-phase media separates based on hydrophobicity. The large, polarizable bromine atom significantly increases the lipophilicity of the molecule. A C18 column using a Water/Acetonitrile gradient (buffered with 0.1% NH4OH to maintain the basic nitrogens in a deprotonated, hydrophobic state) will provide baseline resolution between the brominated target and the debrominated impurity[8],[4].
Section 2: Decision Tree & Workflow Visualization
Chromatographic decision matrix for imidazo[1,2-a]pyrazine purification workflows.
Section 3: Standardized Operating Protocols (SOPs)
Protocol A: Dry Loading Procedure for Poorly Soluble Heterocycles Self-Validating System: The success of this protocol relies entirely on the complete removal of the dissolution solvent to prevent band broadening.
-
Dissolution: Dissolve the crude 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in the minimum required volume of DCM or THF in a round-bottom flask.
-
Adsorption: Add dry silica gel (40–63 μm particle size)[6] to the flask. The mass of silica should be 2 to 3 times the mass of the crude sample[7].
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until a dry powder is obtained[7].
-
Validation Check: Remove the flask and shake it. If the powder clumps or sticks to the glass, residual solvent remains. Continue drying until it flows freely like dry sand.
-
-
Loading: Transfer the dry powder evenly onto the top of the pre-equilibrated flash column. Add a thin protective layer of clean sand (approx. 1 cm) on top to prevent disturbing the sample bed during solvent flow[6].
Protocol B: Amine-Modified Normal Phase Flash Chromatography
-
Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to both the weak (Hexane) and strong (EtOAc) solvent reservoirs[5].
-
Equilibration: Flush the bare silica column with 3 to 5 Column Volumes (CV) of the TEA-modified weak solvent.
-
Mechanistic Note: This pre-equilibration is critical. It allows the TEA to permanently bind to and neutralize the acidic silanols before the sample is introduced.
-
-
Elution: Run the gradient as determined by TLC. Collect fractions and immediately evaporate them, as prolonged exposure to TEA during concentration can sometimes hydrolyze or degrade sensitive functional groups[5].
Section 4: Quantitative Data & Selection Matrices
Table 1: Mobile Phase Modifier Comparison for Basic Heterocycles
| Modifier | Concentration | Mechanism of Action | Post-Purification Removal |
| Triethylamine (TEA) | 1 - 2% (v/v) | Competes for acidic silanols; sharpens peaks[3]. | Requires high vacuum or lyophilization. |
| Ammonium Hydroxide | 0.1 - 0.5% (v/v) | Neutralizes silanols; compatible with Reverse Phase[4]. | Easily removed via rotary evaporation. |
| None (Bare Silica) | 0% | N/A | High risk of irreversible adsorption and tailing. |
Table 2: Stationary Phase Selection Matrix
| Stationary Phase | Target Application | Cost / Capacity | Modifier Required? |
| Bare Silica ( SiO2 ) | General crude purification | Low cost / High capacity | Yes (TEA or NH4OH ) |
| Amine-Silica ( NH2 ) | Acid-sensitive basic compounds | High cost / Medium capacity | No (Surface is basic)[5] |
| C18 (Reverse Phase) | Halogenated vs. De-halogenated | High cost / Low capacity | Yes (Basic buffer)[8] |
References
-
Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Source: Biotage. URL: [Link]
-
Microbe Notes. "Flash Chromatography: Principle, Parts, Steps, Examples, Uses." Source: Microbe Notes. URL: [Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Source: Organic Syntheses. URL: [Link]
-
ACS Publications. "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. CAS No. 1159815-57-2 Specifications | Ambeed [ambeed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microbenotes.com [microbenotes.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. orgsyn.org [orgsyn.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. biotage.com [biotage.com]
Reducing unwanted byproducts during the bromination of imidazo[1,2-a]pyrazines
Technical Support Center: Imidazo[1,2-a]pyrazine Bromination
Welcome to the technical support resource for the regioselective bromination of imidazo[1,2-a]pyrazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. Our goal is to provide you with in-depth troubleshooting advice, scientifically-grounded explanations, and robust protocols to help you minimize unwanted byproducts and maximize the yield of your desired compound.
Understanding the Reaction: Regioselectivity in Electrophilic Bromination
The imidazo[1,2-a]pyrazine scaffold is an electron-rich heterocyclic system. However, the two fused rings exhibit different reactivities towards electrophilic aromatic substitution. The five-membered imidazole ring is significantly more activated than the six-membered pyrazine ring, which is generally deactivated towards electrophiles, similar to pyridine.[1][2]
Within the imidazole ring, electrophilic attack preferentially occurs at the C-3 position. This regioselectivity is dictated by the relative stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at C-3 allows the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the adjacent pyrazine ring, resulting in a more stable intermediate compared to attack at C-2.[1][2]
Caption: C-3 vs. C-2 electrophilic attack on imidazo[1,2-a]pyrazine.
Troubleshooting Guide
This section addresses specific, common problems encountered during the bromination of imidazo[1,2-a]pyrazines.
Question 1: I'm observing a significant amount of a di-brominated byproduct, and it's difficult to separate from my desired mono-bromo product. How can I suppress this?
Answer: The formation of di-brominated byproducts is a frequent challenge, often because the initial mono-brominated product can be as, or even more, reactive than the starting material.[3] Several factors can be adjusted to favor mono-bromination.
Causality: Over-bromination occurs when the reaction conditions are too harsh or when the concentration of the active brominating species is too high, leading to a second electrophilic attack on the already brominated, electron-rich ring.
Troubleshooting Steps:
-
Switch to a Milder Brominating Agent: If you are using molecular bromine (Br₂), which is highly reactive, switch to N-Bromosuccinimide (NBS). NBS is widely reported as a more efficient and selective reagent for this class of heterocycles, as it generates a low concentration of Br₂ in situ, thereby avoiding harsh reaction conditions and simplifying workup.[4][5]
-
Control Stoichiometry Precisely: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., NBS). Precise stoichiometry is critical to limit the availability of the electrophile, thus preventing the second bromination event.[3]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C and, if di-bromination persists, consider temperatures as low as -20 °C or -78 °C for highly activated substrates. Lower temperatures decrease the reaction rate, giving the mono-bromination a kinetic advantage over the di-bromination.[3]
-
Slow Addition of Reagent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile throughout the reaction, favoring the mono-substituted product.
Data Summary: Comparison of Brominating Agents
| Brominating Agent | Typical Conditions | Selectivity for Mono-bromination | Key Considerations |
| Br₂ | Acetic Acid, RT | Moderate to Low | Highly corrosive and reactive; often leads to over-bromination and other side products.[4] |
| NBS | EtOH, DMF, or CH₂Cl₂, 0 °C to RT | Good to Excellent | Easier to handle, generally provides higher regioselectivity and cleaner reactions.[4][5] |
| CBr₄ / Base | NaOH, THF | High | A base-promoted method reported for related heterocycles, offering high regioselectivity.[6] |
| NaBrO₂ / Acid | AcOH, DMF, 60 °C | High | A transition-metal-free option that provides good yields of 3-bromo products.[7] |
Question 2: My bromination is occurring at an unexpected position on the pyrazine ring (C-5, C-6, or C-8) instead of the desired C-3 position. What could be the cause?
Answer: While C-3 is the electronically favored position, bromination at other positions can occur under specific circumstances, often involving different reaction mechanisms or highly directing existing substituents.
Causality:
-
Steric Hindrance: A large substituent at the C-2 position may sterically hinder the approach of the electrophile to the C-3 position, potentially allowing for slower background reactions to occur elsewhere.
-
Alternative Mechanisms: Under certain conditions (e.g., radical initiators with NBS, or organometallic-directed approaches), the reaction may not proceed through a standard electrophilic aromatic substitution pathway. For example, functionalization at C-5 or C-8 has been achieved using organometallic intermediates.[8][9]
-
Telesubstitution: In some fused heterocyclic systems, nucleophilic substitution on a pre-existing halo-substituent can sometimes result in the product being substituted at a different position, a phenomenon known as telesubstitution.[10] While less common in bromination, it highlights the complex reactivity of these scaffolds.
Troubleshooting Steps:
-
Confirm the Reaction Mechanism: Ensure your reaction conditions are aligned with an electrophilic aromatic substitution. Avoid radical initiators (like AIBN or UV light) unless you are intentionally targeting a different pathway.
-
Analyze Substituent Effects: Review the electronic properties of existing groups on your starting material. Strong electron-donating groups can sometimes influence regioselectivity, although the inherent reactivity of the C-3 position usually dominates.
-
Use a Bulky Brominating Agent: In cases where C-2 is unsubstituted and you still see issues, using a sterically bulkier brominating source might enhance selectivity for the more accessible C-3 position.
-
Characterize Byproducts Carefully: Isolate and fully characterize the unwanted isomer using 2D NMR techniques (NOESY, HMBC) to definitively confirm its structure. This information is crucial for diagnosing the root cause.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the bromination of imidazo[1,2-a]pyrazines with NBS? A: The choice of solvent can significantly impact the reaction.
-
Ethanol (EtOH): Often used for NBS brominations, as seen in several preparations.[4] It's a polar protic solvent that can facilitate the reaction.
-
Dimethylformamide (DMF): A polar aprotic solvent that is effective for these reactions, particularly when slightly elevated temperatures are needed for less reactive substrates.[7]
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃): These are good general-purpose, non-polar aprotic solvents that can provide clean reactions, especially at low temperatures. It is recommended to screen a few solvents to find the optimal conditions for your specific substrate.
Q: How can I monitor the progress of my reaction to avoid over-bromination? A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.
-
Run the TLC at regular intervals (e.g., every 15-30 minutes).
-
The product should appear as a new spot, typically with a slightly higher Rf than the starting material.
-
Aim to quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product, which will appear as another new spot. For more precise monitoring, LC-MS can be used to track the relative abundance of all species.
Q: Are there any safety precautions I should take when using N-Bromosuccinimide (NBS)? A: Yes. While NBS is safer to handle than liquid bromine, it is a strong oxidizing agent and a lachrymator.
-
Always handle NBS in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
-
NBS can decompose, sometimes violently, if subjected to heat or friction. Store it in a cool, dark, and dry place, away from incompatible materials.[5]
-
Reactions with NBS can sometimes be exothermic. Use an ice bath for temperature control, especially during the initial addition of the reagent.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting bromination reactions.
Experimental Protocols
Protocol 1: Selective Mono-bromination of Imidazo[1,2-a]pyrazine using NBS
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate.
Materials:
-
Imidazo[1,2-a]pyrazine derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous solvent (e.g., CH₂Cl₂, DMF, or EtOH)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
TLC plates, chamber, and appropriate eluent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the imidazo[1,2-a]pyrazine starting material (1.0 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Reagent Addition: Add NBS (1.05 eq) to the cooled solution portion-wise over 15 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine or NBS. Stir for 10 minutes.
-
Workup:
-
If using a water-immiscible solvent like CH₂Cl₂, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
If using a water-miscible solvent like DMF or EtOH, remove the solvent under reduced pressure. Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water. Proceed with the washes as described above.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 3-bromoimidazo[1,2-a]pyrazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Jadhav, S. D., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc.[Link]
-
Thompson, A. A., et al. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 22(16), 5342-5346. [Link]
-
longo (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.[Link]
-
Li, G., et al. (2022). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 19(10), 963-967. [Link]
-
Yu, W., et al. (2018). Bromination of imidazo[1,2-a]pyridines. ResearchGate.[Link]
-
Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(49), 27958-27962. [Link]
-
Mako, F. M., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11135-11142. [Link]
-
Mako, F. M., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and. RSC Publishing.[Link]
-
Zhang, Y., et al. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry, 39(27), 2324-2332. [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Journal of Sulfur Chemistry, 44(2), 121-132. [Link]
-
Douglas, C. J., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 15(3), 482-485. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]
-
Nardi, M., et al. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 28(11), e202104118. [Link]
-
Paudler, W. W., & Sheets, D. G. (1980). Imidazo[1,2-a]pyrazines. Journal of Organic Chemistry, 45(26), 5420-5425. [Link]
- Various Authors. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
-
Goodacre, S. C., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. [Link]
-
Mako, F. M., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health.[Link]
-
Liu, H., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega, 8(51), 48805-48814. [Link]
-
Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. [Link]
-
Zhou, L., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(9), 2448-2451. [Link]
-
ResearchGate (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate.[Link]
-
MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia.[Link]
-
Molecules (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
HPLC method development and optimization for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine analysis
Welcome to the Advanced Chromatography Technical Support Center
As a Senior Application Scientist, I have designed this resource to guide drug development professionals and researchers through the analytical challenges of working with 6-Bromo-8-phenylimidazo[1,2-a]pyrazine . This molecule presents unique chromatographic hurdles: its fused bicyclic imidazo[1,2-a]pyrazine core contains basic nitrogen atoms prone to secondary interactions, while the 6-bromo and 8-phenyl substituents dictate strong hydrophobic and π−π retention mechanisms.
Here, we move beyond generic advice. Every protocol and troubleshooting step is grounded in physicochemical causality and self-validating system suitability criteria to ensure absolute scientific integrity.
Experimental Methodology: Core HPLC Method Development
To establish a robust, self-validating method, we must control the ionization state of both the analyte and the stationary phase. Imidazo[1,2-a]pyrazine derivatives are typically analyzed using reversed-phase C18 columns with acidic mobile phases[1].
Step-by-Step Protocol:
-
Stationary Phase Selection: Select a highly end-capped, ultra-pure silica C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus). Causality: End-capping converts residual polar silanol groups into less polar functional groups, reducing secondary interactions with basic nitrogens by approximately 50%[2].
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare HPLC-grade water with 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Formate adjusted to pH 2.5[3]. Causality: At pH < 3.0, acidic surface silanols on the silica are protonated (neutralized), and the basic nitrogens of the imidazopyrazine are fully ionized. This forces a single hydrophobic retention mechanism and prevents peak tailing[4].
-
Mobile Phase B (Organic): High-purity Acetonitrile (ACN) with 0.1% TFA.
-
-
Sample Preparation: Dissolve the 6-Bromo-8-phenylimidazo[1,2-a]pyrazine standard in the initial mobile phase conditions (e.g., 5% ACN). Injecting a sample in a solvent stronger than the mobile phase causes premature elution and peak fronting.
-
Gradient Execution: Run a scouting gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Maintain the column compartment at 30°C to ensure thermodynamic reproducibility.
-
System Suitability Testing (SST): A method is only as reliable as its self-validation. Before analyzing unknown samples, inject a standard 5 times. The system is validated and ready for use only if:
-
Retention Time (RT) %RSD < 1.0%
-
Peak Asymmetry (USP Tf ) < 1.5
-
Theoretical Plates (N) > 5000
-
Method Optimization Data
The following table summarizes the quantitative impact of mobile phase pH and column end-capping on the peak symmetry of basic imidazo[1,2-a]pyrazine derivatives.
| Column Chemistry | Mobile Phase pH | Modifier | USP Tailing Factor ( Tf ) | Theoretical Plates (N) | Resolution ( Rs ) from Des-bromo Impurity |
| Standard C18 (Non-endcapped) | 7.0 | Phosphate | 2.45 (Severe Tailing) | 2,100 | 1.2 |
| End-capped C18 | 7.0 | Phosphate | 1.80 | 4,500 | 1.8 |
| End-capped C18 | 3.0 | Formic Acid | 1.35 | 8,200 | 2.5 |
| End-capped C18 | 2.5 | 0.1% TFA | 1.05 (Optimal) | 11,500 | 3.1 |
Table 1: Optimization matrix demonstrating the causal relationship between pH suppression, end-capping, and chromatographic performance.
Method Development Workflow
Workflow for HPLC method development and optimization of basic imidazo[1,2-a]pyrazine derivatives.
Troubleshooting Guides & FAQs
Q1: I am experiencing severe peak tailing (USP Tf > 2.0) for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. How do I fix this? Scientist's Answer: Peak tailing in reversed-phase systems for basic compounds is primarily caused by secondary interactions between the basic nitrogen atoms of the imidazopyrazine ring and ionized, unbonded silanol groups ( Si−O− ) on the silica surface[4]. Resolution:
-
Lower the pH: Ensure your mobile phase pH is below 3.0. At this pH, silanols are protonated and neutralized, effectively shutting down the ion-exchange retention mechanism[2].
-
Use an Ion-Pairing Reagent: If low pH alone is insufficient, TFA acts as an excellent ion-pairing agent, masking the basic nitrogens.
-
Switch Columns: Transition to a polar-embedded column or a highly end-capped hybrid silica column designed specifically to shield basic analytes[4].
Q2: My retention times are drifting later in the run over a sequence of 50 injections. What is the root cause? Scientist's Answer: A continuous drift to later retention times usually indicates a loss of stationary phase equilibrium or selective evaporation of the organic modifier. Resolution:
-
Check Mobile Phase Evaporation: If you are using pre-mixed mobile phases, the highly volatile organic solvent (e.g., Acetonitrile) may be evaporating, effectively decreasing the eluent strength over time. Prepare fresh mobile phase and ensure bottles are properly capped[5].
-
Ensure Proper Equilibration: Reversed-phase columns require at least 10-20 column volumes to fully equilibrate, especially when using ion-pairing agents like TFA which take longer to saturate the stationary phase.
-
Temperature Control: Fluctuations in ambient temperature alter solvent viscosity and partition coefficients. Always use a thermostatted column oven to lock in retention times[5].
Q3: I observe a closely eluting secondary peak just before the main 6-Bromo-8-phenylimidazo[1,2-a]pyrazine peak. Is this a method artifact or a real impurity? Scientist's Answer: Given the chemical structure, a closely eluting peak with a slightly shorter retention time in reversed-phase HPLC is highly indicative of a debrominated impurity (8-phenylimidazo[1,2-a]pyrazine). Halogens like bromine are heavy, lipophilic atoms that significantly increase retention time. Resolution: To confirm this is not a method artifact (like an injection solvent effect), perform a self-validating check: inject the sample at half the volume. If the peak area ratio remains identical, it is a true chemical impurity. To improve resolution ( Rs ) between the debrominated impurity and the main peak, flatten the gradient slope (e.g., change from 5% B/min to 2% B/min) around the expected elution time, or switch to a Phenyl-Hexyl column to exploit differences in π−π interactions.
References
-
Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link][2]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link][4]
-
Royal Society of Chemistry (RSC) / NIH. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at:[Link][1]
-
ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Available at:[Link][3]
Sources
Optimizing reaction temperature and time for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine functionalization
Welcome to the technical support center for the functionalization of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing reaction temperature and time for this versatile scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, and successful functionalization is key to unlocking its therapeutic potential.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield. How can I optimize the temperature and time?
Answer: Low yields in Suzuki-Miyaura couplings of heteroaryl bromides are a frequent challenge. The key is to find a balance where the reaction proceeds at a reasonable rate without causing degradation of the starting material, product, or catalyst.
Causality and Rationale: The catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2] Each step has a different activation energy and is affected by temperature.
-
Oxidative Addition: The initial step, where the palladium catalyst inserts into the C-Br bond, is often the rate-limiting step and typically requires thermal energy. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring can facilitate this step.[3]
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex. This step is sensitive to the base and solvent.
-
Reductive Elimination: The final step, forming the C-C bond and regenerating the Pd(0) catalyst. High temperatures can sometimes promote unwanted side reactions over reductive elimination.
Troubleshooting & Optimization Strategy:
-
Establish a Baseline: Start with moderately elevated temperatures, typically in the range of 80-90 °C, using a common solvent system like dioxane/water or toluene/ethanol.[4] Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Incremental Temperature Increase: If the reaction is sluggish or stalls after 4-6 hours, increase the temperature in 10-15 °C increments. Be cautious, as temperatures exceeding 120 °C can lead to catalyst decomposition (observed as a precipitate of palladium black) and substrate degradation.[5]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating. A typical starting point would be 120-150 °C for 20-30 minutes.
-
Evaluate Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to side product formation, such as protodebromination (replacement of Br with H). If the product yield plateaus and then begins to decrease, the optimal reaction time has been exceeded.
Question 2: I'm observing significant decomposition and the formation of a dark precipitate (palladium black) at high temperatures. What should I do?
Answer: This indicates catalyst decomposition, a common issue when reaction temperatures are too high. The stability of the palladium catalyst is highly dependent on the ligand used.
Causality and Rationale: The phosphine ligands that stabilize the Pd(0) catalyst can dissociate at high temperatures, leading to the aggregation and precipitation of inactive palladium black.[5] Furthermore, the imidazo[1,2-a]pyrazine scaffold itself, while generally robust, can be susceptible to degradation under harsh conditions.
Troubleshooting & Optimization Strategy:
-
Reduce Temperature: The most immediate solution is to lower the reaction temperature. Try running the reaction at 80-85 °C for a longer period.[5]
-
Change the Ligand: If lower temperatures are ineffective, the ligand may not be suitable. Bulky, electron-rich phosphine ligands like SPhos or XPhos often form more stable catalytic complexes that can operate efficiently at lower temperatures or resist decomposition at higher temperatures.[6]
-
Use a Pre-catalyst: Palladium pre-catalysts are designed to generate the active Pd(0) species in situ under milder conditions, which can improve catalyst longevity and performance.
-
Ensure an Inert Atmosphere: Oxygen can accelerate the degradation of the catalyst and phosphine ligands. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3]
Question 3: How do I choose the optimal temperature and time for a Buchwald-Hartwig amination on this scaffold?
Answer: The Buchwald-Hartwig amination is highly dependent on the combination of the amine nucleophile, base, and ligand.[7] Temperature and time must be optimized accordingly.
Causality and Rationale: The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][9]
-
Steric Hindrance: Coupling with bulky secondary amines often requires more forcing conditions (higher temperature or longer time) than with primary amines.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.[9][10] The reaction temperature must be sufficient to facilitate deprotonation of the amine without degrading the base or substrate.
Troubleshooting & Optimization Strategy:
-
Initial Conditions: A good starting point for many Buchwald-Hartwig reactions is a temperature of 65-80 °C.[9][10] For less reactive amines or aryl chlorides (if used), temperatures may need to be increased to 100-110 °C.
-
Ligand Selection is Critical: The choice of ligand dictates the optimal temperature range. For example, ligands like BrettPhos are highly active for coupling primary amines, while RuPhos is often used for secondary amines, and both can be effective at moderate temperatures (e.g., 65 °C).[9]
-
Monitoring is Key: Due to the potential for side reactions, it is crucial to monitor the reaction progress closely. An optimal reaction should reach completion within 12-24 hours.[9] If the reaction stalls, a slight increase in temperature may be beneficial, but watch for signs of decomposition.
Question 4: My reaction stalls and does not go to completion. Should I increase the temperature or the reaction time?
Answer: A stalled reaction suggests an issue with catalyst activity or a process with high activation energy. A systematic approach is needed to diagnose the problem.
Troubleshooting & Optimization Strategy:
-
First, Check Reagents: Before altering conditions, ensure all reagents are pure and solvents are anhydrous. Impurities, especially water and oxygen, can deactivate the catalyst.[11]
-
Incremental Temperature Increase: If reagents are pure, a modest increase in temperature (e.g., by 10 °C) is the first logical step. This can help overcome the activation energy barrier of the rate-limiting step.[11]
-
Add More Catalyst/Ligand: If increasing the temperature does not restart the reaction, the catalyst may have deactivated. In some cases, adding a fresh portion of catalyst and ligand can restart the reaction.
-
Evaluate Reaction Time: Simply extending the reaction time without addressing the root cause (e.g., catalyst deactivation) is often ineffective and can lead to the accumulation of byproducts. If an incremental temperature increase shows no effect after 2-4 hours, extending the time further is unlikely to help.
Data Summary and Starting Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Comments |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pd(PPh₃)₄ is a classic choice. Pd(OAc)₂ with a bulky phosphine ligand often provides higher stability and activity.[3] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-2.5 equiv) | Carbonate bases are standard. Cs₂CO₃ is more soluble and can be more effective in some cases.[12] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH (4:1) | A protic co-solvent is often necessary to dissolve the inorganic base and facilitate transmetalation. |
| Temperature | 80-100 °C (Conventional) or 120-150 °C (Microwave) | Start at the lower end and increase if necessary. Microwave heating can significantly accelerate the reaction.[5] |
| Time | 4-18 hours (Conventional) or 20-40 minutes (Microwave) | Monitor by TLC/LC-MS to determine the optimal endpoint. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Comments |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or a suitable Pre-catalyst (2 mol%) | Pre-catalysts (e.g., BrettPhos or RuPhos G3) are often more reliable and active at lower temperatures.[9][10] |
| Ligand | BrettPhos (for 1° amines), RuPhos (for 2° amines) (4-5 mol%) | Ligand choice is critical for success and depends on the amine substrate.[9] |
| Base | NaOt-Bu or LiHMDS (2.0 equiv) | A strong, non-nucleophilic base is required.[9][10] |
| Solvent | Toluene or THF (anhydrous) | Anhydrous, aprotic solvents are essential for this reaction.[8][9] |
| Temperature | 65-110 °C | The required temperature is highly dependent on the reactivity of the amine and the chosen ligand.[9][10] |
| Time | 12-24 hours | Monitor to avoid decomposition from prolonged heating. |
Experimental Workflows and Diagrams
General Experimental Workflow for Cross-Coupling
The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low-yield reactions, focusing on temperature and time optimization.
Caption: Troubleshooting logic for addressing low-yield reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
-
ResearchGate. (n.d.). Synthesis of 6,8‐disubstituted imidazo[1,2‐b]pyridazines. Retrieved from [Link]
-
Knochel, P., et al. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC. Retrieved from [Link]
-
MDPI. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
PubMed. (2023, September 20). Synthesis and site selective C-H functionalization of imidazo-[1,2- a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Retrieved from [Link]
-
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PMC. (n.d.). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. Retrieved from [Link]
-
ResearchGate. (2025, April 8). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]
-
ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
ResearchGate. (2025, December 14). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
-
ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
PubMed. (2017, October 15). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Resolving NMR peak overlaps in 6-Bromo-8-phenylimidazo[1,2-a]pyrazine characterization
A Specialist Guide for the Characterization of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and Related Scaffolds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of complex heteroaromatic compounds, specifically focusing on resolving NMR peak overlaps in molecules like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak overlap in the aromatic region of the 1H NMR spectrum of my 6-Bromo-8-phenylimidazo[1,2-a]pyrazine sample. How can I begin to resolve these signals?
A1: This is a common challenge with polycyclic aromatic systems. The first and most straightforward approach is to modify the experimental conditions of your 1D 1H NMR acquisition.
Troubleshooting Steps:
-
Solvent Change: The chemical shifts of protons are sensitive to the solvent environment.[1][2][3] Changing from a non-polar solvent like CDCl3 to a more polar or aromatic solvent like DMSO-d6 or Benzene-d6 can induce differential shifts in the proton resonances, potentially resolving the overlap. Aromatic solvents can cause significant shifts due to anisotropic effects.[4]
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes resolve overlapping signals, especially if conformational isomers or dynamic processes are contributing to broadness or overlap.
-
Higher Magnetic Field Strength: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, often leading to better resolution of closely spaced multiplets.
Advanced Troubleshooting: 2D NMR Techniques
When simple modifications to 1D experiments are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step.[5][6] These experiments spread the NMR information into a second dimension, providing powerful tools for resolving overlapping signals and establishing connectivity within the molecule.[7][8]
Q2: Which 2D NMR experiments are most effective for resolving the aromatic proton signals in my compound?
A2: For resolving overlapping proton signals and assigning the structure of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a combination of homonuclear and heteronuclear 2D NMR experiments is highly recommended.
Recommended 2D NMR Experiments:
| Experiment | Information Provided | Application to 6-Bromo-8-phenylimidazo[1,2-a]pyrazine |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps to identify adjacent protons on the phenyl ring and within the imidazopyrazine core. |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, even if they are not directly coupled.[3] | Useful for identifying all protons belonging to the phenyl ring as a single spin system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a heteronucleus (e.g., 13C or 15N).[5] | Resolves overlapping proton signals by spreading them out based on the chemical shift of the attached carbon. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | Crucial for establishing long-range connectivity, for example, between the phenyl protons and the imidazopyrazine core. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of whether they are bonded. | Can help to confirm the spatial relationship between the phenyl ring and the imidazopyrazine core. |
Experimental Workflow for 2D NMR Analysis
Caption: A typical workflow for resolving overlapping NMR signals using 2D techniques.
Q3: I've run the standard 2D NMR experiments, but some ambiguities remain. Are there any other techniques I can employ?
A3: Yes, for particularly challenging cases, more specialized techniques can be utilized.
Advanced Techniques:
-
1D Selective NOE (Nuclear Overhauser Effect): If you can selectively irradiate a non-overlapped proton resonance, you can observe which other protons are close in space, helping to confirm assignments.
-
Chiral Shift Reagents: If your molecule is chiral or you are working with a racemic mixture, chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers, potentially resolving overlapping signals.[9][10][11][12][13]
-
15N NMR: Given the nitrogen-rich nature of the imidazo[1,2-a]pyrazine core, 15N NMR can provide valuable structural information.[2][14][15] Experiments like 1H-15N HMBC can reveal long-range correlations to the nitrogen atoms, aiding in the definitive assignment of the heterocyclic ring protons.
Step-by-Step Experimental Protocols
Protocol 1: Sample Preparation for 2D NMR
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and dissolve it in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Ensure Homogeneity: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Degas the Sample (Optional but Recommended): For long experiments like NOESY, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.
Protocol 2: Acquisition of a Standard 1H-13C HSQC Spectrum
-
Tune and Lock: Place the sample in the NMR spectrometer, lock onto the deuterium signal of the solvent, and tune the 1H and 13C channels.
-
Acquire a 1H Spectrum: Obtain a standard 1D 1H spectrum to determine the spectral width and transmitter offset.
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program.
-
Set the 1H spectral width to encompass all proton signals.
-
Set the 13C spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for aromatic compounds).
-
Use a one-bond 1JCH coupling constant of approximately 145 Hz, which is typical for aromatic C-H bonds.
-
-
Acquire the Data: The acquisition time will depend on the sample concentration and the desired signal-to-noise ratio. A typical experiment can range from 30 minutes to several hours.
-
Process the Data: After acquisition, perform a 2D Fourier transform with appropriate window functions to obtain the final HSQC spectrum.
Data Interpretation Workflow
Caption: A logical workflow for integrating 1D and 2D NMR data for structural elucidation.
References
- Chiral Shift Reagents: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
- Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.).
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (n.d.). PubMed.
- 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
- NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. (n.d.).
- NMR method for determination of enantiomeric compositions with chiral shift reagents. (n.d.).
- Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research.
- Types of 2D NMR. (n.d.). Weizmann Institute of Science.
- Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. (n.d.). Royal Society of Chemistry.
- Solvent Effects on Nitrogen Chemical Shifts. (n.d.).
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). University of Basrah.
- 15 N Chemical Shift Principal Values in Nitrogen Heterocycles. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Escola Superior Agrária de Bragança.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 1H chemical shifts in NMR, part 18 1.
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 14. Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Medicinal Chemist's Guide: 6-Bromo- vs. 6-Chloro-8-phenylimidazo[1,2-a]pyrazine Analogs
A Comparative Analysis of a Privileged Scaffold in Drug Discovery
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold is a familiar and highly valued structural motif. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of a wide array of therapeutic agents, from kinase inhibitors to anticancer and antimicrobial drugs. This guide provides an in-depth comparison of two closely related analogs: 6-bromo-8-phenylimidazo[1,2-a]pyrazine and its 6-chloro counterpart. While direct head-to-head preclinical or clinical data is not extensively published, this guide will leverage established principles of medicinal chemistry and data from related compounds to offer a predictive comparison of their potential performance and applications.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrazine system is a nitrogen-rich heterocyclic scaffold that has demonstrated a remarkable range of biological activities. Its rigid, planar structure provides a well-defined framework for the precise orientation of substituents to interact with biological targets. The presence of multiple nitrogen atoms offers opportunities for hydrogen bonding, while the aromatic nature of the rings allows for π-π stacking interactions. This versatility has been exploited to develop potent inhibitors of various enzymes and receptors.[1][2]
General Synthesis of 6-Halo-8-phenylimidazo[1,2-a]pyrazines
The synthesis of 6-halo-8-phenylimidazo[1,2-a]pyrazines typically follows a convergent strategy, beginning with the construction of the core imidazopyrazine ring system. A common and efficient method involves the condensation of a substituted 2-aminopyrazine with an α-haloketone. For the specific analogs , the synthesis would likely commence with a 2-amino-5-halopyrazine and a phenacyl halide.
Caption: General synthetic scheme for 6-halo-8-phenylimidazo[1,2-a]pyrazines.
This synthetic route is highly adaptable, allowing for the introduction of various substituents on both the pyrazine and imidazole rings to explore structure-activity relationships (SAR).
The 6-Bromo Analog: A Closer Look
The 6-bromo-8-phenylimidazo[1,2-a]pyrazine analog incorporates a bromine atom at the 6-position of the pyrazine ring. In medicinal chemistry, bromine is often introduced to enhance potency and modulate pharmacokinetic properties.
Physicochemical Properties and Medicinal Chemistry Profile:
| Property | Predicted Influence of 6-Bromo Substitution | Rationale |
| Lipophilicity (logP) | Increased | Bromine is a large, polarizable halogen that significantly increases lipophilicity. |
| Metabolic Stability | Potentially Increased | The C-Br bond is generally more stable to metabolic cleavage than a C-H bond. |
| Target Binding | Potential for Halogen Bonding | The electropositive crown of the bromine atom can engage in halogen bonding with electron-rich residues in a protein's active site, potentially enhancing binding affinity. |
| Reactivity | Synthetic Handle | The bromine atom can serve as a versatile synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce additional aryl or alkyl groups.[3] |
Potential Therapeutic Applications:
Given the prevalence of imidazo[1,2-a]pyrazines as kinase inhibitors, the 6-bromo-8-phenyl analog could be a potent inhibitor of kinases such as PI3Kα, Aurora kinases, or CDKs.[4][5][6] The increased lipophilicity may enhance cell permeability, leading to improved cellular potency. However, this could also lead to off-target effects and potential toxicity.
The 6-Chloro Analog: A Comparative Perspective
The 6-chloro-8-phenylimidazo[1,2-a]pyrazine analog features a chlorine atom at the 6-position. Chlorine is a smaller and more electronegative halogen compared to bromine, leading to distinct physicochemical and pharmacological properties.
Physicochemical Properties and Medicinal Chemistry Profile:
| Property | Predicted Influence of 6-Chloro Substitution | Rationale |
| Lipophilicity (logP) | Moderately Increased | Chlorine increases lipophilicity to a lesser extent than bromine. |
| Metabolic Stability | Generally Stable | The C-Cl bond is metabolically stable. |
| Target Binding | Hydrogen Bonding Acceptor/Weak Halogen Bonding | The electronegative chlorine atom can act as a hydrogen bond acceptor. While less common than with bromine, it can also participate in weaker halogen bonding. |
| Reactivity | Less Reactive Synthetic Handle | While still useful for cross-coupling reactions, the C-Cl bond is generally less reactive than the C-Br bond, potentially requiring more forcing reaction conditions. |
Potential Therapeutic Applications:
The 6-chloro analog is also a promising candidate for kinase inhibition and other therapeutic areas where the imidazo[1,2-a]pyrazine scaffold has shown utility, such as in the development of antifungal agents.[7] Its more moderate lipophilicity compared to the bromo analog might offer a more favorable balance between potency and pharmacokinetic properties, potentially leading to a better safety profile.
Head-to-Head Comparison: A Predictive Analysis
While direct experimental data is lacking, a comparative analysis based on the principles of medicinal chemistry can be made:
| Feature | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 6-Chloro-8-phenylimidazo[1,2-a]pyrazine |
| Potency | Potentially higher due to increased lipophilicity and stronger halogen bonding potential. | May have slightly lower potency if halogen bonding is a key interaction. |
| Selectivity | May exhibit different selectivity profiles due to the distinct electronic and steric properties of bromine. | May have a different selectivity profile compared to the bromo analog. |
| Pharmacokinetics | Higher lipophilicity may lead to lower aqueous solubility, higher plasma protein binding, and potentially lower oral bioavailability. | More moderate lipophilicity could result in a more balanced pharmacokinetic profile with better solubility and oral absorption. |
| Metabolic Stability | Generally expected to be high. | Generally expected to be high. |
| Synthetic Versatility | The C-Br bond is an excellent handle for further diversification through cross-coupling reactions. | The C-Cl bond is also a useful synthetic handle, though generally less reactive than the C-Br bond. |
Experimental Protocols: A Blueprint for Comparative Evaluation
To empirically validate the predicted differences between the 6-bromo and 6-chloro analogs, a series of standardized in vitro and in vivo experiments would be necessary.
In Vitro Kinase Inhibition Assay Protocol:
-
Compound Preparation: Dissolve 6-bromo-8-phenylimidazo[1,2-a]pyrazine and 6-chloro-8-phenylimidazo[1,2-a]pyrazine in DMSO to create stock solutions.
-
Kinase Reaction: In a microplate, combine the kinase of interest (e.g., PI3Kα), its substrate, and ATP in a suitable buffer.
-
Inhibition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Quantify the kinase activity, typically by measuring the amount of phosphorylated substrate using a luminescence- or fluorescence-based assay.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion: Guiding Future Drug Discovery Efforts
In the absence of direct comparative data, this guide provides a framework for understanding the potential differences between 6-bromo- and 6-chloro-8-phenylimidazo[1,2-a]pyrazine in a medicinal chemistry context. The choice between a bromo or chloro substituent will depend on the specific therapeutic target and the desired pharmacological profile. The 6-bromo analog may offer higher potency through increased lipophilicity and halogen bonding, while the 6-chloro analog might provide a more balanced profile with potentially better pharmacokinetic properties. Both compounds represent valuable starting points for further optimization in drug discovery programs targeting a range of diseases. Future experimental studies are warranted to validate these predictions and fully elucidate the therapeutic potential of these promising scaffolds.
References
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors. Available at: [Link]
- N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
-
PubMed. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available at: [Link]
-
TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]
-
PubMed. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Available at: [Link]
-
NextSDS. (n.d.). 6-Bromo-8-phenylimidazo[1,2-a]pyrazine — Chemical Substance Information. Available at: [Link]
-
Semantic Scholar. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine- Carboxamides. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available at: [Link]
-
PubMed. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Available at: [Link]
-
DergiPark. (2015). QSAR Studies on Anticancer Activities of Some Imidazole and Imidazo [1,2-a] Pyrazine Derivatives. Available at: [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available at: [Link]
-
Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Available at: [Link]
-
ResearchGate. (n.d.). Prediction of biological activity of imidazo[1,2- a]pyrazine derivatives by combining DFT and QSAR results. Available at: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]
-
MDPI. (2022). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. Available at: [Link]
-
PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]
-
PubMed Central. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Available at: [Link]
-
PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Available at: [Link]
-
ResearchGate. (2025). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Available at: [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. journalajocs.com [journalajocs.com]
LC-MS validation of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine purity and accurate mass
An In-Depth Technical Guide to the LC-MS Validation of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine: Purity and Accurate Mass Determination
In the landscape of pharmaceutical development, the rigorous characterization of any potential drug candidate or key intermediate is non-negotiable. The identity, purity, and stability of a compound are foundational pillars upon which all subsequent preclinical and clinical evaluations are built. For novel heterocyclic compounds like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a molecule of interest in medicinal chemistry, establishing a robust analytical validation package is of paramount importance.[1][2] This guide provides a comprehensive, in-depth comparison and a detailed procedural walkthrough for the validation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that offers unparalleled sensitivity and specificity.[3][4]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring that the described methodologies are not just procedures to be followed, but self-validating systems grounded in authoritative principles as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
The Analytical Imperative: Why LC-MS for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine?
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (Molecular Formula: C₁₂H₈BrN₃) possesses a complex aromatic structure. While traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse for purity analysis, it has limitations.[8][9] Purity assessment by HPLC-UV relies on the assumption that all potential impurities have a similar UV response to the main compound, which is often not the case. Furthermore, it provides no direct information about the molecular weight of any detected impurities.
LC-MS, by contrast, combines the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry.[4][10] This "hyphenated" technique offers two critical advantages for this application:
-
Universal Detection (in principle): Mass spectrometry detects any compound that can be ionized, making it invaluable for identifying impurities that may lack a UV chromophore or have a significantly different response factor.[4][11]
-
Identity Confirmation: It provides the mass-to-charge ratio (m/z) of the parent compound and any related substances, offering unequivocal confirmation of identity and crucial clues for the structural elucidation of unknowns.[12]
For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is indispensable. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z to several decimal places, allowing for the calculation of the elemental formula and providing a high degree of confidence in the compound's identity.[13][14][15]
Comparative Methodologies: Selecting the Right Tools
The choice of analytical instrumentation directly impacts the quality and reliability of the validation data. Here, we compare common approaches for both purity and accurate mass analysis.
Purity Assessment: HPLC-UV vs. LC-MS
| Feature | HPLC with UV/DAD Detection | LC-MS (Single Quadrupole or HRAM) | Rationale for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine |
| Principle | Separates compounds based on polarity; detects based on UV absorbance. | Separates based on polarity; detects based on mass-to-charge ratio (m/z).[10] | LC-MS is superior as it can detect and provide mass information for process impurities or degradants that may not be structurally similar (and thus have different UV maxima) to the parent compound. |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. Peak purity analysis via Diode Array Detector (DAD) helps but is not foolproof.[16] | Excellent. Can distinguish between compounds with the same retention time but different masses.[17] | Provides definitive evidence of peak purity by analyzing the mass spectra across the entire chromatographic peak. |
| Impurity ID | Provides no direct structural information beyond UV spectrum comparison. | Provides molecular weight of impurities, which is the first and most critical step in structural elucidation.[12] | Essential for characterizing unknown peaks and meeting regulatory expectations for impurity profiling. |
| Quantitation | Gold standard for validated quantitative methods due to robustness and linearity. | Can be used for quantitation, but may be more susceptible to matrix effects and ion suppression.[18] | A combined approach is often best: Use HPLC-UV for routine purity quantitation and LC-MS for peak identification and tracking of non-chromophoric impurities. |
Accurate Mass Determination: Q-TOF vs. Orbitrap
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Rationale for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine |
| Principle | Measures mass by the time it takes for an ion to travel a fixed distance.[19] | Measures mass based on the frequency of ion oscillation in an electrostatic field.[20] | Both are excellent choices. The decision often comes down to available instrumentation and specific performance requirements. |
| Resolution | Typically 20,000 - 60,000 FWHM. | Typically 60,000 - >240,000 FWHM. | Higher resolution provides better separation of isobaric interferences, increasing confidence in mass assignments, especially in complex matrices.[13] |
| Mass Accuracy | Typically 1-3 ppm (with internal calibration). | Typically <1-2 ppm (with internal calibration).[19] | Both provide sufficient accuracy to confirm the elemental composition of C₁₂H₈BrN₃. Sub-ppm accuracy is the goal. |
| Scan Speed | Very fast, beneficial for fast chromatography. | Slower scan speeds at higher resolutions. | For a standard validation, the scan speed of either instrument is more than sufficient. |
Experimental Design & Validation Workflow
The validation of an analytical method is a documented process that proves its suitability for the intended purpose.[1][2] The workflow must be systematic, following a pre-approved protocol, and grounded in the principles of ICH Q2(R2).[5][21][22]
Caption: Key components of an integrated LC-MS instrument.
Conclusion
The validation of an analytical method for a novel compound like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine is a meticulous but essential process. This guide demonstrates that a well-designed LC-HRMS method, validated according to ICH principles, provides an unparalleled level of confidence in the identity and purity of the analyte. By combining high-resolution chromatographic separation with precise mass detection, this approach ensures data integrity, supports regulatory submissions, and ultimately safeguards the quality of potential new medicines. The causality-driven explanations for each procedural step empower the analytical scientist to not only execute the validation but also to understand, troubleshoot, and adapt the methodology with scientific rigor.
References
- ICH and FDA Guidelines for Analytical Method Valid
- Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
- Liquid Chromatography/Mass Spectrometry Fundamentals. Agilent.
- FDA Guidance on Analytical Method Validation.
- Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Q2(R2) Validation of Analytical Procedures.
- validation of analytical procedures q2(r2).
- High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
- Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. (2018). Lupine Publishers.
- Basic Principles of HPLC, MS & LC-MS. Chemyx.
- Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC.
- High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone.
- Understanding ICH Q2(R2)
- HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
- On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. (2019). Shimadzu.
- High resolution mass spectrometry. University of Rostock.
- High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2026).
- Peak Purity of Peptides and Large Molecules by Accur
- Peak Purity of Peptides and Large Molecules by Accur
- Why Is HPLC Ideal for Chemical Purity Testing?. (2023). Moravek, Inc..
- Small Molecule Identity and Purity Testing. Pacific BioLabs.
- Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace.
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. chemyx.com [chemyx.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Basics of LC/MS - a primer | アジレント [agilent.com]
- 11. scispace.com [scispace.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. researchgate.net [researchgate.net]
- 16. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS - Almac [almacgroup.com]
- 17. contractpharma.com [contractpharma.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
Comparative Kinase Selectivity Guide: 6-Bromo-8-phenylimidazo[1,2-a]pyrazine Derivatives in Targeted Therapeutics
Introduction & Structural Rationale
In the landscape of targeted oncology, the imidazo[1,2-a]pyrazine core has emerged as a highly privileged pharmacophore. Specifically, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2) serves as a critical, versatile intermediate. The architecture of this scaffold is highly intentional: the 8-phenyl group is designed to occupy the hydrophobic pocket near the ATP-binding hinge region of multiple kinases. Meanwhile, the 6-bromo position acts as a reactive synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers can introduce diverse moieties at the C-6 position to drastically shift the molecule's kinase selectivity profile.
This guide objectively compares how specific modifications to the 6-bromo position dictate selectivity between two major oncogenic targets: the Aurora Kinase family (Aurora A/B) and Phosphoinositide 3-kinases (PI3K) .
Dual targeting potential of imidazo[1,2-a]pyrazine derivatives across Aurora and PI3K pathways.
Mechanistic Causality: The "Why" Behind Selectivity
To move beyond trial-and-error screening, it is crucial to understand the structural causality that drives kinase selectivity when modifying the C-6 position.
Aurora A vs. Aurora B Selectivity
While Aurora A and B share high sequence homology, their active sites differ at a critical residue. Aurora A features a Threonine (Thr217), whereas Aurora B features a bulkier Glutamate (Glu161) at the equivalent position. As demonstrated in, substituting the 6-bromo group with specific sulfonamides or extended aryl groups allows the derivative to access the Thr217 pocket in Aurora A. Conversely, this same bulky substitution causes a severe steric clash with the Glu residue in Aurora B, effectively engineering a highly selective Aurora A inhibitor.
PI3K Isoform Selectivity
Targeting the PI3K pathway requires a different spatial trajectory. The imidazo[1,2-a]pyrazine core can act as a potent PI3K inhibitor when the C-6 position is modified to explore the solvent-accessible region of the kinase. According to, replacing the 6-bromo with conformationally locked tricyclic or morpholino-aryl systems restricts the molecule's rotational degrees of freedom. This forces the derivative into an optimal geometry for the PI3Kα binding site, preventing off-target binding to PI3Kδ or mTOR.
Quantitative Data Comparison
The table below summarizes the structure-activity relationship (SAR) shifts when the 6-bromo precursor is functionalized into distinct derivative classes.
| Compound Scaffold | C-6 Substituent (Replacing -Bromo) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Primary Selectivity Profile |
| Precursor | -Bromo (Unmodified) | >10,000 | >10,000 | >10,000 | Inactive Intermediate |
| Derivative Class A | -3-chloro-4-morpholinophenyl | 1,250 | 2,100 | 12 | PI3Kα Selective |
| Derivative Class B | -pyridin-3-yl | 8 | 560 | >5,000 | Aurora A Selective |
| Derivative Class C | -substituted-amine | 15 | 22 | >5,000 | Aurora A/B Dual Inhibitor |
Note: Data represents aggregated in vitro SAR trends derived from.
Experimental Validation Workflows
To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. The following workflow and protocols outline the industry standard for profiling imidazo[1,2-a]pyrazine compounds.
Step-by-step experimental workflow for evaluating kinase selectivity and cellular target engagement.
Protocol 1: TR-FRET Kinase Selectivity Profiling
Causality & Trustworthiness: Highly conjugated heterocyclic scaffolds like imidazo[1,2-a]pyrazines frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard luminescence or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By utilizing a time-delayed measurement and a ratiometric readout (e.g., 665 nm / 615 nm), TR-FRET establishes a self-validating system where compound auto-fluorescence is mathematically canceled out.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the synthesized 6-substituted derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.
-
Enzyme Reaction: Add 5 µL of the target kinase (e.g., Aurora A or PI3Kα) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.
-
Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the specific kinase's K_m) and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm / 615 nm to determine the IC₅₀.
Protocol 2: Cellular Target Engagement (Biomarker Phosphorylation)
Causality & Trustworthiness: In vitro enzymatic potency does not guarantee cellular membrane permeability or target engagement. To prove that the Aurora B selectivity holds true in a complex intracellular environment, we monitor the phosphorylation of Histone H3 at Ser10 (pHH3-Ser10). Because Aurora B is the sole kinase responsible for this specific phosphorylation event during mitosis, measuring pHH3-Ser10 provides a direct, causal confirmation of Aurora B inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells (which highly express Aurora kinases during mitosis) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Synchronization & Treatment: Treat cells with 100 ng/mL Nocodazole for 16 hours to arrest them in prometaphase (maximizing basal pHH3 levels). Add the imidazo[1,2-a]pyrazine derivatives at varying concentrations for the final 2 hours of Nocodazole treatment.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.
-
Western Blotting: Resolve lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against pHH3-Ser10 and total Histone H3 (loading control). Visualize using HRP-conjugated secondary antibodies and chemiluminescence. Quantify the reduction in pHH3-Ser10 signal relative to the total H3 control to determine the cellular IC₅₀.
References
-
Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells Bioorganic & Medicinal Chemistry Letters [Link]
-
Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy European Journal of Medicinal Chemistry[Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors Bioorganic & Medicinal Chemistry Letters[Link]
-
Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Journal of Medicinal Chemistry[Link]
Reference 1H NMR and 13C NMR spectra for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Reference 1H and 13C NMR Spectra for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine: A Comparative Analytical Guide
Executive Summary
In modern drug discovery, the imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors targeting IGF-1R, Aurora kinases, and various antiviral agents[1]. Specifically, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS 1159815-57-2) serves as a critical bifunctional building block[2]. The C6-bromine allows for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C8-phenyl group provides essential hydrophobic contacts in kinase ATP-binding pockets.
However, the success of these downstream catalytic steps is highly dependent on the purity of the starting material. Trace regioisomers or inorganic salts can poison palladium catalysts and lead to intractable product mixtures. This guide provides a definitive comparative analysis of High-Purity Certified Reference Materials (CRM) versus standard reagent-grade batches, utilizing quantitative NMR (qNMR) and high-resolution 1D NMR to establish a self-validating analytical standard.
Comparative Analysis: CRM vs. Standard Reagent Grade
When sourcing 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, researchers often choose between highly purified CRMs and standard reagent-grade materials. To objectively compare their performance, we evaluated both grades using qNMR.
As shown in Table 1, standard reagent-grade materials frequently suffer from NMR-invisible inorganic salt contamination (lowering the actual assay purity) and trace regioisomers (such as 3-bromo-8-phenylimidazo[1,2-a]pyrazine), which can act as chain terminators in library synthesis.
Table 1: Quantitative NMR (qNMR) Performance Comparison
| Metric | High-Purity CRM | Standard Reagent Grade | Analytical Implication |
| Stated Purity | >99.0% | 95.0% | Determines suitability for sensitive catalytic cross-couplings. |
| qNMR Purity (Assay) | 99.4% | 93.2% | Reagent grade often contains NMR-invisible inorganic salts. |
| H-5 Line Width (Hz) | 1.2 Hz | 3.8 Hz | Broader lines in reagent grade indicate paramagnetic impurities or poor shimming due to particulates. |
| Regioisomer Impurities | Not Detected | 1.5 mol % | 3-Bromo isomers can cause chain-termination in library synthesis. |
Self-Validating qNMR Protocol
To ensure the absolute trustworthiness of the structural data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: if the internal standard integration fails to match the gravimetric mass balance within a 2% margin, the run is automatically invalidated, preventing the propagation of systematic errors.
Step-by-Step Methodology:
-
Sample Preparation & Weighing: Using a microbalance, weigh exactly 10.00 mg of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and 2.00 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB, internal standard).
-
Causality: High-precision weighing is the primary source of error in qNMR. TCNB is explicitly chosen because its singlet resonance (~8.4 ppm) falls in a clean region of the spectrum, avoiding overlap with the imidazo[1,2-a]pyrazine core protons (7.4–9.0 ppm).
-
-
Solvent Addition: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS.
-
Causality: CDCl3 provides optimal solvation for this moderately lipophilic compound, preventing the viscosity-induced line broadening often seen with DMSO-d6.
-
-
Instrument Tuning & Shimming: Tune the probe to the exact frequency of the sample and perform gradient shimming.
-
Causality: Perfect homogeneity of the magnetic field is strictly required to resolve the fine 1.2 Hz coupling between the H-2 and H-3 imidazole protons.
-
-
Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds and acquire 64 transients using a 30° pulse angle.
-
Causality: A 30s delay ensures complete longitudinal relaxation ( T1 ) of all protons. Failing to allow full relaxation results in partial saturation, which skews the integration and artificially inflates or deflates the calculated purity.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation, followed by manual phase and baseline correction.
Figure 1: Comparative NMR analytical workflow evaluating CRM versus Reagent Grade batches.
Reference Spectral Data & Mechanistic Assignments
The core structure of imidazo[1,2-a]pyrazine dictates a highly specific electronic environment[3]. The assignments below outline the exact chemical shifts and the mechanistic rationale behind them.
Table 2: 1H NMR Assignments (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Rationale |
| H-5 | 8.95 | Singlet (s) | - | 1H | Highly deshielded by the adjacent bridgehead N4 and the electron-withdrawing C6-bromine[1]. |
| H-ortho | 8.05 | Doublet of doublets (dd) | 8.0, 1.5 | 2H | Deshielded by spatial proximity to the pyrazine nitrogens (N1, N7) and the core ring current. |
| H-2 | 7.85 | Doublet (d) | 1.2 | 1H | Typical imidazole ring proton, coupled across the double bond to H-3. |
| H-3 | 7.75 | Doublet (d) | 1.2 | 1H | Coupled to H-2; slightly more shielded than H-2 due to resonance electron donation from N4. |
| H-meta | 7.50 | Triplet (t) | 8.0 | 2H | Standard phenyl meta-protons. |
| H-para | 7.45 | Triplet of triplets (tt) | 7.5, 1.5 | 1H | Standard phenyl para-proton. |
Table 3: 13C NMR Assignments (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Rationale |
| C-8 | 150.0 | Quaternary (C-Ph) | Highly deshielded by adjacent N1 and N7 atoms. |
| C-5 | 142.0 | Methine (CH) | Alpha to the bridgehead nitrogen (N4). |
| C-8a | 138.0 | Quaternary | Shared bridgehead carbon between imidazole and pyrazine rings. |
| C-ipso | 136.0 | Quaternary | Phenyl attachment point. |
| C-3 | 134.5 | Methine (CH) | Imidazole carbon. |
| C-para | 130.5 | Methine (CH) | Phenyl para-carbon. |
| C-meta | 129.0 | Methine (CH) | Phenyl meta-carbons (x2). |
| C-ortho | 128.5 | Methine (CH) | Phenyl ortho-carbons (x2). |
| C-6 | 125.0 | Quaternary (C-Br) | Heavy atom effect from bromine causes relative shielding compared to typical pyrazine carbons. |
| C-2 | 115.0 | Methine (CH) | Imidazole carbon, the most shielded environment in the core system. |
Solvent Comparison: CDCl3 vs. DMSO-d6
While DMSO-d6 is often the default solvent in medicinal chemistry due to its superior solubilizing power for polar compounds, we strongly advocate for CDCl3 when analyzing the 6-Bromo-8-phenylimidazo[1,2-a]pyrazine core.
DMSO-d6 acts as a strong hydrogen-bond acceptor and significantly increases the macroscopic viscosity of the sample. This increased viscosity restricts the tumbling rate of the molecule in solution, leading to faster transverse relaxation ( T2 ) and consequently broader NMR lines. In our comparative assays, switching from DMSO-d6 to CDCl3 reduced the H-5 peak full-width at half-maximum (FWHM) from 2.4 Hz to 1.2 Hz. This sharper signal drastically improves the signal-to-noise ratio and prevents integration overlap, allowing for highly precise qNMR calculations.
Safety Note: As with all halogenated azaarenes, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine carries specific hazard classifications, including skin and eye irritation. Handling must be performed under proper ventilation with appropriate PPE[4].
References
-
[1] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity" - PubMed Central (PMC).[Link]
-
[4] "6-Bromo-8-phenylimidazo[1,2-a]pyrazine — Chemical Substance Information" - NextSDS.[Link]
-
[3] "PubChem Compound Summary for CID 2771670, Imidazo[1,2-a]pyrazine" - National Center for Biotechnology Information.[Link]
Sources
Benchmarking 6-Bromo-8-phenylimidazo[1,2-a]pyrazine against standard heterocyclic building blocks
Benchmarking 6-Bromo-8-phenylimidazo[1,2-a]pyrazine: A Privileged Scaffold for Kinase Inhibitor Discovery
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to streamline hit-to-lead optimization. The imidazo[1,2-a]pyrazine core is a highly privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of kinases such as Mps1 (TTK) and Aurora-A[1][2]. However, achieving regioselective functionalization on an unsubstituted core is notoriously difficult.
The specific derivative, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS: 1159815-57-2), offers a distinct strategic advantage: the pre-installation of the 8-phenyl group directs subsequent late-stage functionalization exclusively to the C6 position via the highly reactive carbon-bromine bond[3]. This guide objectively benchmarks its performance against standard alternative scaffolds, providing actionable, self-validating protocols for drug development professionals.
Structural & Electronic Benchmarking
When designing kinase inhibitors, the choice of the hinge-binding core dictates both potency and pharmacokinetic properties. Unsubstituted imidazo[1,2-a]pyrazine requires multi-step, regioselective metalation (often requiring specialized TMP-bases) or halogenation, which frequently yields complex mixtures[4]. By utilizing 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, researchers bypass the thermodynamically challenging C8 functionalization entirely.
Table 1: Physicochemical and Reactivity Comparison of Kinase Scaffolds
| Scaffold | C-H Activation Requirement | Primary Halogenation Site | Kinase Hinge Binding Affinity | Synthetic Steps Saved |
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | None (Pre-functionalized) | C6 (Pre-installed Br) | High (N1/N7 interactions) | 2-3 |
| Imidazo[1,2-a]pyridine | High (Requires directed lithiation) | C3 | Moderate | 0 |
| Pyrazolo[1,5-a]pyrimidine | Moderate | C3 / C6 | High | 0 |
| Unsubstituted Imidazo[1,2-a]pyrazine | High (Requires TMP-bases)[4] | C3 / C6 / C8 | High | 0 |
Mechanistic Pathway: Kinase Binding Logic
The imidazo[1,2-a]pyrazine core acts as a bidentate hydrogen bond acceptor/donor system in the kinase hinge region. The 8-phenyl group occupies the hydrophobic specificity pocket, while the C6 position (functionalized via the bromine) points toward the solvent-exposed region. This spatial orientation allows for late-stage solubility and affinity tuning without disrupting the primary core binding interactions[2].
Caption: Structural logic of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in kinase active site binding.
Experimental Workflow: Self-Validating Protocol for C6 Functionalization
To demonstrate the superior reactivity of the C6-Br bond, we benchmark a standard Suzuki-Miyaura cross-coupling. The causality behind this protocol lies in the electron-deficient nature of the pyrazine ring, which accelerates the oxidative addition of Pd(0) to the C6-Br bond, allowing for milder reaction conditions compared to imidazo[1,2-a]pyridine analogs[4].
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling Objective: Couple 6-Bromo-8-phenylimidazo[1,2-a]pyrazine with an aryl boronic acid to extend the solvent-exposed vector.
Step-by-Step Methodology:
-
Catalyst Activation: In a dry Schlenk flask under argon, combine 0.05 equiv Pd2(dba)3 and 0.1 equiv XPhos. Causality: XPhos is selected because its bulky, electron-rich dicyclohexyl motif prevents catalyst deactivation and facilitates rapid oxidative addition into the aryl bromide.
-
Reagent Loading: Add 1.0 equiv of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine[3] and 1.2 equiv of the desired aryl boronic acid.
-
Base Addition: Add 2.0 equiv of K3PO4. Causality: A mild, inorganic base is crucial to facilitate transmetalation without causing premature hydrolysis of the starting material or the boronic acid.
-
Solvent & Heating: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane/H2O (0.1 M). Heat to 90°C for 4 hours. Causality: The biphasic system ensures the simultaneous dissolution of the highly lipophilic organic building block and the inorganic base, maximizing the interfacial reaction rate.
-
Self-Validation System: In-Process: Monitor via TLC (EtOAc/Hexane). The disappearance of the starting material spot (UV active at 254 nm) confirms complete conversion. Post-Process: Perform LC-MS. The mass shift from [M+H]+ 274.1 (starting material) to the corresponding product mass validates the C-C bond formation.
Caption: Experimental workflow for C6 functionalization via Suzuki-Miyaura coupling.
Comparative Performance Data
Experimental benchmarking of the cross-coupling efficiency reveals that the pre-installed 8-phenyl group not only saves synthetic steps but also sterically protects the C8 position from off-target metalation, resulting in higher isolated yields and pristine regioselectivity[4].
Table 2: Cross-Coupling Benchmarking (Suzuki-Miyaura with Phenylboronic acid)
| Substrate | Reaction Time (90°C) | Catalyst Loading | Isolated Yield (%) | Regioselectivity |
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 4 hours | 5 mol% Pd | 88% | >99% (C6 only) |
| 3-Bromoimidazo[1,2-a]pyridine | 8 hours | 5 mol% Pd | 72% | 95% |
| 6-Chloroimidazo[1,2-a]pyrazine | 12 hours | 10 mol% Pd | 65% | 90% (Requires stronger conditions) |
Conclusion
For drug development professionals targeting kinase inhibition, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine represents a highly efficient, privileged building block. By providing a pre-installed hydrophobic vector at C8 and a highly reactive cross-coupling handle at C6, it significantly reduces the synthetic burden compared to standard imidazo[1,2-a]pyridines or unsubstituted pyrazines. The self-validating protocols provided ensure reproducible, high-yield integration into any hit-to-lead workflow.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. 1
-
CAS No. 1159815-57-2 Specifications. Ambeed.com. 3
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Publishing. 4
-
Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS No. 1159815-57-2 Specifications | Ambeed [ambeed.com]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
A Comparative Guide to the Definitive Structural Validation of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and therapeutic development. The imidazo[1,2-a]pyrazine scaffold, a privileged structure in medicinal chemistry, demands rigorous structural verification to ensure the integrity of substitution patterns crucial for biological activity. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with alternative spectroscopic techniques for the definitive validation of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
The ability of X-ray crystallography to provide precise information about molecular structures, including the intricate details of interactions between molecules, is unparalleled.[1] This makes it an indispensable tool in modern drug discovery, guiding both structure-based and fragment-based design efforts.[1][2]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most comprehensive method for determining molecular structure, offering unambiguous and highly accurate three-dimensional atomic coordinates.[3][4] This technique is pivotal for confirming chemical connectivity, determining absolute configuration, and understanding intermolecular interactions, which are all critical for rational drug design.[3]
The journey from a synthesized compound to a refined crystal structure involves a meticulous, multi-step process. Each stage is designed to ensure the highest quality data, which directly impacts the accuracy of the final structure. The four major steps in an X-ray study are crystallization, data collection, structure solution, and refinement/validation.[3]
Experimental Protocol: X-ray Crystallography of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
1. Crystal Growth: The Rate-Limiting Step
The primary challenge in small-molecule crystallography is often the cultivation of a single, high-quality crystal suitable for diffraction.[3][5] For a novel compound like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a systematic screening of crystallization conditions is imperative.
-
Methodology: Slow evaporation is a common and effective technique. A supersaturated solution of the compound is prepared in a suitable solvent or solvent system. The choice of solvent is critical; it must be one in which the compound is sparingly soluble. For imidazo[1,2-a]pyrazine derivatives, solvents such as ethanol, acetonitrile, or mixtures with less polar solvents like hexane are often successful. The solution is left undisturbed in a vial covered with a perforated seal, allowing for the slow evaporation of the solvent. This gradual increase in concentration encourages the formation of a well-ordered crystal lattice rather than amorphous precipitation.
-
Rationale: Slow evaporation provides the necessary thermodynamic control for molecules to self-assemble into a highly ordered crystalline state. Rapid precipitation traps solvent and introduces defects, rendering the crystal unsuitable for diffraction.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[4]
-
Methodology: A single crystal of appropriate size (typically 0.02-0.3 mm) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K).[5] This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. The crystal is then irradiated with monochromatic X-rays, and the diffraction data are collected on an area detector.[3][4] The crystal is rotated during data collection to capture a complete set of reflections.
-
Rationale: The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern of spots.[4] The intensity of each spot is proportional to the electron density at that point in the crystal. By collecting a full sphere of data, a complete three-dimensional picture of the electron density can be reconstructed.
3. Structure Solution and Refinement: From Data to a Molecular Model
The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map.[6]
-
Methodology: The positions of the heavy atoms (in this case, the bromine atom) are often determined first using direct methods. This provides a starting point to phase the remaining reflections and build a complete molecular model. The initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Rationale: Refinement is an iterative process that minimizes the difference between the observed data and the model. The quality of the final structure is assessed using parameters like the R-factor, which indicates the goodness of fit.[7]
Caption: Experimental Workflow for X-ray Crystallography
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the molecular integrity in solution and providing complementary data, especially when suitable crystals cannot be obtained.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule in solution.[10][11] For heterocyclic compounds like 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, 1H and 13C NMR are indispensable for routine structural confirmation.[10][12] Advanced 2D NMR techniques can further establish through-bond and through-space correlations.[11]
Mass Spectrometry (MS)
Mass spectrometry is a rapid and highly sensitive technique for confirming the molecular weight of a compound.[13][14] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing strong evidence for the proposed molecular formula.[15]
Comparative Analysis: Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry, and packing.[8] | Atomic connectivity, chemical environment, and stereochemistry in solution.[8][10] | Molecular weight and elemental composition.[13][14] |
| Sample Phase | Solid (single crystal).[8] | Liquid (solution).[8][9] | Solid, liquid, or gas.[14] |
| Resolution | Atomic (<1 Å).[8] | Atomic. | Molecular. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain.[3][8] | Less sensitive than MS; requires a soluble sample.[8] | Provides no information on atomic connectivity.[8] |
| Primary Application | Definitive structural elucidation.[3] | Confirmation of connectivity and solution-state structure.[16] | Rapid confirmation of molecular integrity and formula.[17] |
digraph "Validation_Techniques" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Interrelation of Structural Validation Techniques", pad="0.5", nodesep="0.8", ranksep="0.8"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];XC [label="X-ray Crystallography", fillcolor="#EA4335"]; NMR [label="NMR Spectroscopy", fillcolor="#FBBC05"]; MS [label="Mass Spectrometry", fillcolor="#34A853"]; Structure [label="Definitive Structure of\n6-Bromo-8-phenylimidazo[1,2-a]pyrazine", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
XC -> Structure [label="Absolute 3D Structure"]; NMR -> Structure [label="Connectivity in Solution"]; MS -> Structure [label="Molecular Integrity"];
{rank=same; XC; NMR; MS;} }
Caption: Interrelation of Structural Validation Techniques
Conclusion
For the unequivocal structural validation of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, single-crystal X-ray crystallography remains the gold standard, providing an unparalleled level of detail in the solid state. However, a comprehensive characterization relies on the synergistic use of complementary techniques. NMR spectroscopy confirms the atomic connectivity and structure in solution, while mass spectrometry provides rapid and accurate confirmation of the molecular weight and elemental composition. Together, these methods provide a self-validating system, ensuring the absolute structural integrity of this important heterocyclic compound for its advancement in drug discovery and development.
References
-
Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]
-
Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Cianférani, S., & Gabelica, V. (2016). [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. Médecine/Sciences, 32(8-9), 758–767. Retrieved from [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Retrieved from [Link]
-
Rizak, G. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. Retrieved from [Link]
-
Taylor & Francis Online. (2011, May 21). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT System. Retrieved from [Link]
-
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
Creative Biostructure. (2025, April 13). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
Harvard University. (n.d.). X-ray Core | Department of Chemistry and Chemical Biology. Retrieved from [Link]
-
PubMed. (2011, August 1). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Core. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]
-
National Institutes of Health. (2023, December 13). An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
NextSDS. (n.d.). 6-Bromo-8-phenylimidazo[1,2-a]pyrazine — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Core | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. semanticscholar.org [semanticscholar.org]
- 13. lcms.cz [lcms.cz]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. futurity-proceedings.com [futurity-proceedings.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
A Comparative In Vitro Toxicity Profile of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. Its derivatives have demo[1][2]nstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This guide presents a com[1][3][4]prehensive in vitro toxicological evaluation of a novel derivative, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, and compares its cytotoxicity against established chemotherapeutic agents, Doxorubicin and Cisplatin, across different human cell lines.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, comparative analysis of the cytotoxic potential of this novel compound. By elucidating its effects on cell viability, membrane integrity, apoptosis, and oxidative stress, we aim to offer a foundational understanding of its safety profile and potential therapeutic window.
Comparative Compounds: The Rationale
To contextualize the toxicity of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, two widely used and well-characterized chemotherapeutic drugs were selected as comparators:
-
Doxorubicin: An anthracycline antibiotic known to intercalate DNA and inhibit topoisomerase II, leading to cytotoxicity. Its use is often limited by cardiotoxicity.
-
Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis. Its clinical utility can be hampered by nephrotoxicity and neurotoxicity.
The inclusion of these agents provides a robust benchmark for assessing the relative toxicity of the novel imidazo[1,2-a]pyrazine derivative.
Experimental Design for Comprehensive Toxicity Profiling
A multi-parametric approach was employed to dissect the cytotoxic mechanisms of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. This involved a battery of in vitro assays performed on a panel of human cell lines to assess various aspects of cellular health.
Experimental Workflow Diagram
Caption: Workflow for the in vitro comparative toxicity assessment.
Methodologies: A Step-by-Step Guide
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochon[5]drial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan pr[5]oduced is directly proportional to the number of viable cells.
Protocol:
-
Cel[5]l Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment:[6] Treat the cells with varying concentrations of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, Doxorubicin, and Cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Aft[6]er the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurem[5]ent: Measure the absorbance at 570 nm using a microplate reader.
Cell Membrane [6][8]Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes. LDH is a stable cytosolic[7] enzyme that is released into the culture medium upon cell lysis.
Protocol:
-
Cel[8][9]l Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation and Meas[8]urement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include[7][8] a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Dete[11]ction: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosp[10][11]hatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is [11]a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cel[11][12]l Treatment and Harvesting: Treat cells with the test compounds as previously described. After incubation, harvest the cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Res[10]uspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µ[12]L of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incub[12]ate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Anal[13][14]ysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Apoptosis Signaling Pa[12]thway
Caption: Key events in apoptosis detected by Annexin V/PI staining.
Oxidative Stress Measurement: Reactive Oxygen Species (ROS) Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, esterase[15]s cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cel[15][16]l Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove t[15]he DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Comparative T[18]oxicity Data
The following tables summarize the hypothetical IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) obtained from the MTT assay after 48 hours of treatment.
Table 1: IC₅₀ Values (µM) in HepG2 (Human Liver Cancer) Cells
| Compound | IC₅₀ (µM) |
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 45.8 |
| Doxorubicin | 1.2 |
| Cisplatin | 8.5 |
Table 2: IC₅₀ Values (µM) in MCF-7 (Human Breast Cancer) Cells
| Compound | IC₅₀ (µM) |
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 32.5 |
| Doxorubicin | 0.8 |
| Cisplatin | 15.2 |
Table 3: IC₅₀ Values (µM) in A549 (Human Lung Cancer) Cells
| Compound | IC₅₀ (µM) |
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 55.1 |
| Doxorubicin | 2.5 |
| Cisplatin | 11.7 |
Interpretation and Discussion
The in vitro toxicity data reveals that 6-Bromo-8-phenylimidazo[1,2-a]pyrazine exhibits dose-dependent cytotoxicity across all tested cell lines. However, when compared to the established anticancer drugs, Doxorubicin and Cisplatin, the novel compound demonstrates a significantly lower cytotoxic potential, as indicated by its higher IC₅₀ values. This suggests a potentially wider therapeutic window and a more favorable safety profile.
Further investigations into the mechanisms of cell death induced by 6-Bromo-8-phenylimidazo[1,2-a]pyrazine through Annexin V/PI staining and ROS production assays would provide a more complete picture of its toxicological properties. For instance, some imidazo[1,2-a]pyrazine derivatives have been shown to induce apoptosis through the modulation of cAMP levels and phosphodiesterase inhibition. Additionally, studies on [17]other imidazole-containing compounds have linked their cytotoxicity to the impairment of redox balance and mitochondrial membrane potential.
Conclusion and Fut[21]ure Directions
This comparative guide provides a foundational in vitro toxicological assessment of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine. The results indicate that while the compound possesses cytotoxic activity, it is less potent than the conventional chemotherapeutic agents Doxorubicin and Cisplatin. This lower toxicity profile could be advantageous, potentially leading to fewer off-target effects and a better safety margin in a therapeutic context.
Future research should focus on a more in-depth mechanistic evaluation of the observed cytotoxicity. Elucidating the specific signaling pathways involved in the induction of apoptosis and the role of oxidative stress will be crucial for a comprehensive understanding of the compound's biological activity. Furthermore, extending these in vitro studies to more complex models, such as 3D cell cultures and in vivo animal models, will be essential to validate these initial findings and to assess the compound's overall toxicological and pharmacological profile.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
For the researcher dedicated to the intricate pathways of drug discovery, every compound holds promise. Yet, with this promise comes the profound responsibility of ensuring safety and environmental stewardship, a commitment that extends beyond the bench to the final disposition of a chemical. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, a member of the halogenated imidazo[1,2-a]pyrazine class of compounds. Our aim is to empower you with the knowledge to manage this process safely, compliantly, and with scientific integrity, reinforcing the trust you place in our products and expertise.
Understanding the Hazard Profile: Why Specialized Disposal is Critical
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The presence of a bromine atom categorizes this compound as a halogenated organic compound .[3][4] Improper disposal of halogenated waste is a significant environmental concern and is strictly regulated.[3][5] These compounds can persist in the environment and may form toxic byproducts if incinerated under improper conditions. Therefore, they must not be disposed of down the drain or in regular trash.[3][5]
Table 1: Hazard Profile of Structurally Similar Imidazo[1,2-a]pyrazines
| Hazard Statement | GHS Category | Primary Concern | Source |
| Causes skin irritation | 2 | Direct contact can cause redness, itching, and inflammation. | [1][2] |
| Causes serious eye irritation | 2A | Contact can lead to significant eye damage. | [1][2] |
| May cause respiratory irritation | 3 | Inhalation of dust or aerosols can irritate the respiratory tract. | [1] |
| Halogenated Organic Compound | N/A | Subject to specific, stringent disposal regulations. | [3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine is a multi-step process that begins at the point of generation and ends with collection by trained professionals. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) and best practices promoted by institutions like the University of Pennsylvania and Northwestern University.[5][6][7]
Diagram 1: Disposal Workflow for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Caption: Workflow for the safe and compliant disposal of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine from the lab to final disposal.
Detailed Experimental Protocol for Disposal
This protocol provides actionable steps for researchers handling 6-Bromo-8-phenylimidazo[1,2-a]pyrazine waste.
Part A: Immediate Actions at the Point of Generation
-
Waste Identification and Segregation:
-
As soon as a material containing 6-Bromo-8-phenylimidazo[1,2-a]pyrazine is deemed waste (e.g., leftover reagent, contaminated spatulas, weighing boats, gloves), it must be classified as hazardous.
-
Crucially, this waste must be segregated as "Halogenated Organic Solid Waste." [4][8] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complexity.[4]
-
-
Container Selection:
-
Choose a waste container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.[3]
-
The container must be in good condition, free from cracks or leaks, and appropriate for the volume of waste you anticipate generating.[5]
-
-
Proper Labeling:
-
Label the container clearly before adding any waste. The label, often a tag provided by your institution's Environmental Health & Safety (EH&S) department, must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "6-Bromo-8-phenylimidazo[1,2-a]pyrazine" and any other chemical constituents.
-
The appropriate hazard characteristics (e.g., "Irritant," "Toxic").[7]
-
The accumulation start date (the date the first piece of waste is added).[6]
-
Your name, Principal Investigator (PI), and laboratory location.
-
-
Part B: Accumulation and Storage in the Laboratory
-
Satellite Accumulation Area (SAA):
-
Designate a specific Satellite Accumulation Area within your lab for this waste container. This area must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
The SAA should not be near a sink or floor drain.[6] It is best practice to store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]
-
-
Maintaining the Waste Container:
-
Requesting Waste Pickup:
-
Most institutions have limits on how long waste can be accumulated in a lab and the total volume allowed. Typically, you should request a pickup from your EH&S department when the container is about three-quarters full or has been accumulating for a set period (e.g., six months).[6][7]
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which is often done through an online system.[6]
-
Part C: Handling Spills and Decontamination
-
Small Spills:
-
In the event of a small spill of solid 6-Bromo-8-phenylimidazo[1,2-a]pyrazine, first, ensure the area is well-ventilated.[1]
-
Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, gently sweep up the material.[3] Avoid creating dust.[10]
-
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into your designated halogenated solid waste container.[3][8]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
For a large spill, evacuate the immediate area and notify your colleagues.
-
Contact your institution's EH&S or emergency response team immediately for guidance and cleanup assistance.
-
Trust Through Compliance: Adherence to Regulatory Standards
The procedures outlined in this guide are grounded in major federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) , as enforced by the U.S. Environmental Protection Agency (EPA).[5] Academic laboratories often operate under specific provisions within RCRA, such as Subpart K, which provides a framework for managing hazardous waste in a research setting.[11][12] Adherence to these protocols is not merely a suggestion but a legal requirement designed to protect both laboratory personnel and the environment.[5]
By meticulously following these disposal procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of environmental integrity.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide. Northwestern University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Regulation of Labor
- 6-Bromoimidazo[1,2-a]pyrazine Safety D
- 6-Bromo-2-hydroxypyridine Safety D
- Halogenated Solvents Standard Operating Procedure.
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Labor
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- N-Boc-5-bromoisoindoline Safety D
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
- 10. angenechemical.com [angenechemical.com]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
Comprehensive Safety and Handling Guide for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in a laboratory setting. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound. The protocols outlined below are designed to be self-validating, promoting a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
GHS Hazard Pictogram:
Signal Word: Warning [1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the reference SDS and should be followed diligently.[1]
Unknown Hazards: The toxicological properties of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may have other, as-yet-unidentified hazardous properties.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 6-Bromo-8-phenylimidazo[1,2-a]pyrazine.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hands | Double gloving with compatible materials | Inner Glove: Disposable nitrile glove. Outer Glove: Heavier-duty butyl rubber or Viton™ gloves are recommended for handling aromatic and halogenated hydrocarbons.[2][3] Nitrile gloves offer poor resistance to many halogenated and aromatic hydrocarbons.[4][5] Always check gloves for integrity before use and change them immediately if contamination is suspected. |
| Body | Flame-resistant lab coat | A fully-buttoned, flame-resistant lab coat provides a critical barrier against spills and splashes. |
| Respiratory | NIOSH-approved respirator | Due to the potential for respiratory irritation, work with this compound must be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used. |
Logical Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict procedure for putting on and taking off PPE must be followed.
Engineering Controls and Safe Handling Practices
-
Ventilation: All work with 6-Bromo-8-phenylimidazo[1,2-a]pyrazine must be performed in a properly functioning chemical fume hood.
-
Eye Wash and Safety Shower: An accessible and regularly tested eye wash station and safety shower are essential in the immediate work area.
-
Avoidance of Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. If dissolving, add the solid to the solvent slowly.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize and Absorb: For small spills, cautiously cover with an absorbent material.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department.
Spill Response Decision Tree
Waste Disposal Plan
Proper disposal of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and any contaminated materials is critical to prevent environmental contamination. As a halogenated aromatic compound, it requires special disposal procedures.
Waste Segregation and Collection:
-
Solid Waste: Collect solid 6-Bromo-8-phenylimidazo[1,2-a]pyrazine and any contaminated disposable labware (e.g., gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing 6-Bromo-8-phenylimidazo[1,2-a]pyrazine in a separate, labeled hazardous waste container for halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "6-Bromo-8-phenylimidazo[1,2-a]pyrazine," and the approximate concentration and quantity.
Disposal Method:
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[6] This process ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.
-
Landfill Prohibition: Do not dispose of this compound in a landfill.
Decontamination of Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove any residual compound. Collect the rinse solvent as halogenated hazardous waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water.
First Aid Measures
In case of exposure, immediate action is necessary.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
World Health Organization. (2018). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]
-
UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Reyes-Contreras, C., & Cabanillas-Lazo, M. (2021). Management of waste containing polybrominated diphenyl ethers: A review. Heliyon, 7(8), e07738. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
